14S(15R)-EET methyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-/t19-,20+/m1/s1 |
Clave InChI |
MQCWCUDQEBWUAM-AWVFLLPBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is 14S(15R)-EET methyl ester's mechanism of action?
An In-depth Technical Guide on the Core Mechanism of Action of 14S(15R)-EET Methyl Ester
Introduction
14S(15R)-epoxyeicosatrienoic acid methyl ester (this compound) is a chemically stabilized derivative of 14,15-EET, an important signaling lipid. 14,15-EET is an oxylipin produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases, particularly members of the CYP2C and CYP2J families.[1][2] As one of four regioisomers, 14,15-EET plays a critical role in a multitude of physiological processes, most notably in the regulation of cardiovascular homeostasis and inflammation.[3][4]
Endogenous EETs are chemically and metabolically unstable, with a short in vivo half-life due to rapid conversion by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids, or DHETs).[3][5][6] The methyl ester form enhances stability, making it a valuable tool for investigating the physiological and pathological roles of this signaling pathway. This document provides a detailed overview of the multifaceted mechanism of action of 14S(15R)-EET, focusing on its signaling pathways, supported by quantitative data and experimental methodologies.
Metabolic Pathway
Arachidonic acid, a polyunsaturated fatty acid, is metabolized by CYP epoxygenases to form four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] The formation of 14,15-EET results in a mixture of two enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET.[3] These bioactive lipids are subsequently hydrated by soluble epoxide hydrolase (sEH) to 14,15-DHET, a metabolite that is often less active but can have distinct biological functions.[3][6]
Core Mechanisms of Action
The biological effects of 14,15-EET are mediated through several distinct signaling pathways, which can be both receptor-dependent and independent, and vary based on cell type and physiological context.
Vasodilation and Cardiovascular Effects
A primary and well-characterized function of 14,15-EET is the induction of vasorelaxation, contributing to the regulation of blood pressure and tissue blood flow.[3][7] This effect is primarily mediated by the hyperpolarization of vascular smooth muscle cells.
-
Potassium Channel Activation: 14,15-EET is a potent activator of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in smooth muscle cells.[2][8] Activation of these channels leads to K⁺ efflux, membrane hyperpolarization, and subsequent closure of voltage-gated Ca²⁺ channels, which reduces intracellular Ca²⁺ concentration and causes smooth muscle relaxation.[7][9]
-
TRP Channel Involvement: The activation of BKCa channels is often mediated by Transient Receptor Potential (TRP) channels, particularly TRPV4.[2] EETs can activate TRPV4, leading to a localized Ca²⁺ influx ("Ca²⁺ spark") that in turn activates nearby BKCa channels.[2] Some evidence suggests the formation of a signaling complex involving TRPV4, TRPC1, and KCa1.1 to mediate this response in human arteries.[10]
-
G-Protein Coupled Receptor (GPCR) Signaling: There is substantial evidence for the existence of a specific, high-affinity cell-surface GPCR for EETs.[11] Binding of 14,15-EET to this putative receptor on monocytes and other cells has been shown to be coupled to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[11][12] This pathway can also contribute to the downstream effects on ion channels and other cellular processes.
Anti-Inflammatory Mechanisms
14,15-EET exhibits potent anti-inflammatory properties through multiple pathways.
-
NF-κB Inhibition: EETs can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[13][14]
-
Competitive Enzyme Inhibition: 14,15-EET can act as a competitive inhibitor of prostaglandin (B15479496) H synthase (cyclooxygenase or COX), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) such as PGE2 from arachidonic acid in vascular smooth muscle cells.[15]
-
PPARα Activation (Indirect): While 14,15-EET itself is a weak activator, its sEH-derived metabolite, 14,15-DHET, is a potent endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα).[8] PPARα activation plays a crucial role in lipid metabolism and exerts anti-inflammatory effects.[8] Therefore, the anti-inflammatory action of 14,15-EET can be mediated indirectly through its conversion to 14,15-DHET.[8]
Effects on Cell Growth and Neuronal Function
The effects of 14,15-EET on cell proliferation are context-dependent. While it has anti-proliferative effects in some smooth muscle cells, it has been shown to promote proliferation and angiogenesis in certain cancer models.[16][17] This is often mediated through the activation of growth factor signaling pathways.
-
Cancer Cell Proliferation: In some carcinoma cells, 14,15-EET can stimulate proliferation by activating the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and PI3-Kinase/AKT pathways.[16]
-
Neurite Outgrowth: In neuronal cells, 14,15-EET enhances nerve growth factor (NGF)-induced neurite outgrowth.[18] This effect appears to be mediated by the activation of TRPV4 channels and a subsequent increase in intracellular calcium.[18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of 14,15-EET and its derivatives.
Table 1: Receptor Binding and Vasodilatory Potency
| Compound | Assay | System | Value | Reference |
| This compound | Competitive Binding (Ki) | Isolated guinea pig monocytes | 612.5 nM | [19] |
| [³H]-14,15-EET | Binding Affinity (Kd) | U-937 monocytes | 13.84 ± 2.58 nM | [11] |
| 14(R),15(S)-EET | Competitive Binding (Ki) | Guinea pig mononuclear cells | 226.3 nM | [12] |
| 14,15-EET | Vasorelaxation (ED₅₀) | Precontracted bovine coronary artery | 2.2 µM | [5][20] |
| This compound | Vasodilation (EC₅₀) | Isolated canine epicardial arterioles | 4 pM | [19] |
| This compound | Vasodilation (EC₅₀) | Denuded porcine subepicardial arterioles | 3 pM | [19] |
| Tetrazole 19 (EET mimic) | Vasorelaxation (ED₅₀) | Precontracted bovine coronary artery | 0.18 µM | [20][21] |
Table 2: Enzyme Inhibition and PPARα Activation
| Compound | Assay | System | Value | Reference |
| 14,15-EET | PPARα Activation (Threshold) | Transfected COS-7 cells | 3 µM | [8] |
| 14,15-DHET | PPARα Activation (Threshold) | Transfected COS-7 cells | 1 µM | [8] |
| 14,15-DHET | PPARα Binding (Kd) | Ligand binding domain of PPARα | 1.4 µM | [8] |
| Unsubstituted urea (B33335) 12 (EET mimic) | sEH Inhibition (IC₅₀) | Recombinant human sEH | 16 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the cited data and for designing future experiments.
Vasorelaxation Bioassay
This assay measures the ability of a compound to relax pre-constricted blood vessel segments ex vivo.
-
Tissue Preparation: Bovine coronary arteries are harvested and placed in cold physiological salt solution. The arteries are cleaned of connective tissue and cut into rings (3-5 mm). The endothelium may be removed by gentle rubbing of the intimal surface.
-
Experimental Setup: Artery rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Protocol:
-
Rings are equilibrated under a resting tension for 60-90 minutes.
-
The viability of the rings is tested with a high-potassium solution.
-
Rings are pre-contracted with a thromboxane-mimetic, U46619, to achieve a stable submaximal contraction.
-
Cumulative concentrations of the test compound (e.g., 14,15-EET) are added to the bath.
-
The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
-
EC₅₀ values are calculated from the resulting concentration-response curve.[5][20]
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of sEH.
-
Reagents: Recombinant human sEH, a fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate), and the test inhibitor.
-
Protocol:
-
The assay is performed in a 96-well plate format.
-
Recombinant sEH is pre-incubated with various concentrations of the inhibitor (or vehicle control) in a buffer solution.
-
The reaction is initiated by adding the fluorescent substrate.
-
The hydrolysis of the substrate by sEH yields a highly fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][20]
-
PPARα Activation Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the transcription factor PPARα.
-
Cell Culture and Transfection: COS-7 or HepG2 cells are cultured under standard conditions. The cells are transiently co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene driven by a promoter with multiple peroxisome proliferator response elements (PPREs).
-
Protocol:
-
After transfection, cells are treated with various concentrations of the test compound (e.g., 14,15-DHET) or a known PPARα agonist (e.g., Wy-14643) for 18-24 hours.
-
Cells are then lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
The fold-increase in luciferase activity relative to the vehicle-treated control cells indicates the level of PPARα activation.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of 14S(15R)-EET Methyl Ester in Vasodilation
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These compounds are potent mediators in the cardiovascular system, with roles in regulating vascular tone, inflammation, and angiogenesis.[4][5][6] There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, corresponding to the epoxidation at different double bonds of arachidonic acid.[1][3]
The biological activity of EETs is terminated through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[7][8][9][10] Among the EETs, 14,15-EET is a prominent regioisomer and its 14S(15R) stereoisomer has been identified as a particularly potent vasodilator.[11][12] The methyl ester form, this compound, is a chemically stable analog that retains full biological activity and is frequently used in experimental studies to investigate the direct vascular effects of this pathway.[12][13][14][15] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis and Metabolism of 14,15-EET
The production and degradation of 14,15-EET is a tightly regulated process. Arachidonic acid, released from the cell membrane phospholipids, is metabolized by CYP epoxygenases (primarily from the CYP2C and CYP2J families) to form 14,15-EET.[1][3][5] This epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into 14,15-DHET, which has significantly reduced vasodilatory activity.[9][10] This metabolic inactivation makes sEH a key therapeutic target for potentiating the beneficial effects of endogenous EETs.
Core Mechanism of Vasodilation
This compound induces vasodilation primarily through a direct action on vascular smooth muscle cells (VSMCs). The mechanism is endothelium-independent, as demonstrated in experiments using vessels denuded of their endothelial layer.[16][17] The core signaling pathway involves the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels.
The proposed signaling cascade is as follows:
-
Receptor Binding: 14S(15R)-EET binds to a putative Gs protein-coupled receptor on the VSMC plasma membrane. While a specific receptor has not been definitively identified, functional studies strongly suggest its existence.[18] Some evidence also points to the involvement of prostaglandin (B15479496) EP₂ receptors.[19][20]
-
G-Protein Activation: Receptor binding activates the associated Gsα subunit.
-
cAMP Production: The activated Gsα subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
BKCa Channel Opening: PKA phosphorylates the BKCa channel, increasing its open probability.[20]
-
Hyperpolarization & Relaxation: The opening of BKCa channels leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the VSMC membrane. This hyperpolarization inhibits the opening of voltage-gated L-type Ca²⁺ channels, reducing Ca²⁺ influx and lowering intracellular Ca²⁺ concentration. The decrease in intracellular Ca²⁺ leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[18][21]
Quantitative Data on Vasodilatory Potency
The vasodilatory effect of this compound is remarkably potent, with effective concentrations in the picomolar to nanomolar range, depending on the vascular bed and species. Its potency underscores its potential significance as an endogenous regulator of blood flow.
| Compound | Vascular Bed | Species | Pre-constrictor | EC₅₀ / ED₅₀ | Reference(s) |
| This compound | Epicardial Arterioles | Canine | Endothelin-1 | 4 pM | [14] |
| This compound | Subepicardial Arterioles (denuded) | Porcine | Endothelin-1 | 3 pM | [14] |
| 14,15-EET | Coronary Arteries | Bovine | U46619 | ~1 µM | [12][13] |
| 14(S),15(R)-EET | Coronary Arteries | Bovine | - | More potent than 14(R),15(S)-EET | [12] |
| 14,15-EET Analogs | Coronary Arteries | Bovine | - | ED₅₀ values of 1.7 µM - 3.5 µM | [22] |
EC₅₀ (half maximal effective concentration) and ED₅₀ (half maximal effective dose) values indicate the concentration of the compound required to elicit 50% of the maximal response.
Experimental Protocols
The characterization of this compound's vasodilatory properties relies on established vascular biology techniques.
Isolated Vessel Myography (Isometric Tension Studies)
This is the foundational method for quantifying the effect of vasoactive substances on blood vessels ex vivo.
-
Vessel Isolation: Arteries (e.g., coronary, mesenteric) are carefully dissected from animal models (e.g., rat, pig, cow). Surrounding connective tissue is removed under a dissection microscope.
-
Mounting: A small segment (2-4 mm) of the artery is mounted on two small wires or pins in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for controlling the vessel's circumference.
-
Equilibration: The chamber is filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with a gas mixture (95% O₂, 5% CO₂) to maintain pH and oxygenation. The vessel is stretched to its optimal resting tension and allowed to equilibrate.
-
Viability Test: The vessel's contractile health is confirmed by administering a high concentration of potassium chloride (KCl), which induces depolarization and contraction.
-
Pre-constriction: To study vasodilation, the vessel must first be contracted. A stable, submaximal contraction is induced using an agonist like Endothelin-1, the thromboxane (B8750289) A₂ mimetic U46619, or phenylephrine.
-
Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with increasing concentrations. The resulting relaxation (decrease in force) is recorded after the response to each concentration has stabilized.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. These data are then plotted to generate a concentration-response curve, from which the EC₅₀ and maximal relaxation (Emax) can be calculated.
Endothelial Denudation
To determine if a vasodilator acts directly on the smooth muscle or requires the endothelium, the endothelial cell layer is mechanically removed.
-
Procedure: Before mounting the vessel segment, a thin wire, small needle, or even a human hair is gently passed through the vessel lumen one or more times to abrade the endothelial cells.[16][17]
-
Functional Confirmation: After mounting and equilibration, the absence of functional endothelium is confirmed by challenging the vessel with an endothelium-dependent vasodilator, such as bradykinin (B550075) or acetylcholine. If the vessel fails to relax significantly (<10% relaxation), the denudation is considered successful.[16][17] The vessel's ability to relax via endothelium-independent mechanisms is confirmed with a substance like sodium nitroprusside.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated VSMCs, providing definitive evidence for the involvement of BKCa channels.
-
Cell Isolation: Single VSMCs are enzymatically dissociated from the isolated arteries.
-
Patch Formation: A glass micropipette with a very fine tip is pressed against the membrane of a single VSMC. Gentle suction is applied to form a high-resistance seal (a "gigaseal"), electrically isolating a small patch of the membrane.
-
Recording Configurations:
-
Cell-attached: The activity of channels within the sealed patch is recorded without disrupting the cell's interior. The EET analog can be applied to the bath to see if it activates channels via a diffusible second messenger.
-
Inside-out: The patch of membrane is excised from the cell, with the intracellular surface facing the bath solution. This allows for the direct application of substances like PKA to the intracellular side of the channels to confirm their effect.
-
-
Data Acquisition: The flow of ions (current) through the channels is measured. The opening and closing of a single channel appear as step-like changes in current. The channel's open probability (the fraction of time it spends in the open state) is calculated.
-
Analysis: An increase in the channel's open probability upon application of this compound provides direct evidence of channel activation.[11]
Conclusion and Future Directions
This compound is a highly potent vasodilator that acts directly on vascular smooth muscle cells. Its primary mechanism involves the activation of BKCa channels through a Gs protein-cAMP-PKA signaling pathway, leading to membrane hyperpolarization and relaxation. This stereospecific and potent action highlights the importance of the CYP epoxygenase pathway in the regulation of vascular tone.
For drug development professionals, the stability of the methyl ester analog and the high potency of the parent compound suggest that targeting this pathway holds significant therapeutic promise. Inhibitors of soluble epoxide hydrolase (sEH), which would increase the bioavailability of endogenous EETs like 14S(15R)-EET, are actively being investigated for the treatment of hypertension, vascular inflammation, and other cardiovascular diseases. Future research will continue to focus on elucidating the precise nature of the EET receptor and further exploring the therapeutic potential of stable EET analogs and sEH inhibitors in clinical settings.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxygenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 14S(15R)-EET Methyl Ester: A Cytochrome P450 Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-Epoxyeicosatrienoic acid (EET) methyl ester is an oxylipin and a biologically active metabolite of arachidonic acid, formed through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] This technical guide provides an in-depth overview of 14S(15R)-EET methyl ester, focusing on its enzymatic synthesis, metabolism, signaling pathways, and the experimental protocols used for its study. The information presented is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this eicosanoid.
Biosynthesis and Metabolism
14,15-EET is produced from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[3][4] Specifically, human CYP2C8 and CYP2C9 have been shown to catalyze the epoxidation of arachidonic acid to form 14,15-EET, among other regioisomers.[4][5] These enzymes exhibit stereoselectivity, with CYP2C8 showing a preference for the formation of 14(R),15(S)-EET and CYP2C9 also favoring this enantiomer, albeit to a lesser extent.[5]
Once formed, 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is generally less biologically active.[6] This metabolic inactivation is a key regulatory step in controlling the signaling actions of 14,15-EET.
Metabolic Pathway of 14,15-EET
Quantitative Data Summary
The biological activity of 14,15-EET and its methyl ester has been quantified in various experimental systems. The following tables summarize key quantitative data.
Table 1: Vasoactive Properties of 14,15-EET and its Methyl Ester
| Compound | Preparation | Parameter | Value | Reference |
| 14,15-EET | Bovine coronary arterial rings | ED₅₀ | 1 µM | [7] |
| This compound | Canine epicardial arterioles (precontracted) | EC₅₀ | 4 pM | [1][8] |
| This compound | Denuded porcine subepicardial arterioles | EC₅₀ | 3 pM | [1] |
| (±)14,15-EET | Canine and porcine coronary microvessels (50–140 μm ID) | EC₅₀ | 3–120 pM | [9][10] |
Table 2: Binding Affinity and Neurite Outgrowth Activity
| Compound | System | Parameter | Value | Reference |
| This compound | Isolated guinea pig monocytes | Kᵢ | 612.5 nM | [1][8] |
| 14(R),15(S)-EET | Guinea pig mononuclear cells | Kᵢ | 226.3 nM | [2] |
| 14,15-EET (100 nmol L⁻¹) | NGF-induced PC12 cells | Neurite differentiation enhancement | 240% of control | [11] |
| 14,15-EET (100 nmol L⁻¹) | NGF-induced PC12 cells | Neurite extension enhancement | 140% of control | [11] |
Signaling Pathways
14,15-EET exerts its biological effects through various signaling pathways, often involving ion channels and G-protein coupled receptors.
Activation of BKCa Channels and Vasodilation
A primary mechanism for the vasodilatory effect of 14,15-EET is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[9][10] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessel.
TRPV4-Mediated Calcium Influx and Neurite Outgrowth
In neuronal cells, 14,15-EET has been shown to enhance neurite outgrowth.[11][12] This effect is mediated, at least in part, by the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to an influx of calcium ions.[11][12]
Experimental Protocols
Synthesis of 14,15-EET Methyl Ester
A common method for the synthesis of 14,15-EET from arachidonic acid involves selective epoxidation. The resulting 14,15-EET can then be esterified to its methyl ester.
Protocol Outline:
-
Epoxidation of Arachidonic Acid: Arachidonic acid is reacted with an oxidizing agent, such as urea-hydrogen peroxide, in the presence of a catalyst to selectively form the 14,15-epoxide.[13]
-
Purification of 14,15-EET: The reaction mixture, containing unreacted arachidonic acid and various EET regioisomers, is subjected to silica (B1680970) gel column chromatography for partial purification.
-
Methyl Esterification: The partially purified 14,15-EET is treated with a methylating agent, such as diazomethane (B1218177) or by using carbonyldiimidazole (CDI) and methanol, to form the methyl ester.[14]
-
Final Purification: The 14,15-EET methyl ester is purified to a high degree using silica gel column chromatography.[14]
-
Characterization: The final product is characterized by techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.
Vasorelaxation Assay
This assay is used to determine the vasodilatory effects of 14,15-EET methyl ester on isolated blood vessels.
Protocol Outline:
-
Vessel Preparation: Bovine coronary arteries are dissected and cut into rings. The endothelium may be removed (denuded) by gently rubbing the intimal surface.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as the thromboxane (B8750289) mimetic U46619.[15]
-
Cumulative Concentration-Response: Cumulative concentrations of 14,15-EET methyl ester are added to the organ bath, and the resulting relaxation is recorded as a change in isometric tension.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension, and an EC₅₀ value is calculated.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 14,15-EET in biological samples.
Protocol Outline:
-
Sample Preparation:
-
Extraction: 14,15-EET and an internal standard (e.g., a deuterium-labeled analog) are extracted from plasma using liquid-liquid extraction with a solvent like ethyl acetate.[6]
-
Derivatization (optional but common): The carboxyl group can be derivatized to improve chromatographic properties and ionization efficiency.
-
-
Chromatographic Separation: The extracted analytes are separated from other lipids using a C18 reverse-phase column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) with a modifier like formic acid.[16]
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for 14,15-EET and its internal standard are monitored for high selectivity and sensitivity.[16]
-
-
Quantification: The concentration of 14,15-EET in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The method can be validated for a concentration range of approximately 0.05-50 ng/mL.[6]
Quantification of 14,15-DHET by ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to measure the more stable metabolite, 14,15-DHET, as an indirect marker of 14,15-EET production and sEH activity.
Protocol Outline:
-
Sample Preparation: Plasma, serum, or other biological fluids are collected. For the measurement of total 14,15-EET (converted to DHET), the sample is first subjected to acidic hydrolysis to convert any 14,15-EET to 14,15-DHET.
-
Competitive ELISA:
-
A 96-well plate is pre-coated with an anti-14,15-DHET antibody.
-
Standards, samples, and a 14,15-DHET-HRP (horseradish peroxidase) conjugate are added to the wells. The 14,15-DHET in the sample competes with the HRP-conjugated 14,15-DHET for binding to the antibody.
-
The plate is incubated and then washed to remove unbound components.
-
-
Detection:
-
A TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, which is converted by the bound HRP to produce a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of 14,15-DHET in the sample. A standard curve is used to calculate the concentration of 14,15-DHET in the unknown samples.
Conclusion
This compound is a potent cytochrome P450 metabolite with significant biological activities, particularly in the cardiovascular and nervous systems. Its therapeutic potential is an active area of research, with a focus on developing stable analogs and inhibitors of its metabolic degradation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the roles of this important signaling molecule and to explore its potential in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-epoxyeicosatrienoic acid represents a transferable endothelium-dependent relaxing factor in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation [pubmed.ncbi.nlm.nih.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Epoxyeicosatrienoic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs), potent lipid signaling molecules derived from arachidonic acid, have garnered significant attention for their diverse physiological effects, including vasodilation, anti-inflammatory properties, and modulation of angiogenesis. However, the inherent chemical instability of these free acids has posed challenges for their therapeutic development and experimental use. This has led to the synthesis and utilization of more stable analogs, most notably the epoxyeicosatrienoic acid methyl esters (EET-MEs). This technical guide provides a comprehensive overview of the discovery, history, and scientific rationale behind the use of EET-MEs. It details their synthesis, summarizes their biological activities with quantitative data, and provides established experimental protocols for their study. Furthermore, this guide illustrates the key signaling pathways influenced by these compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Genesis of Epoxyeicosatrienoic Acids and the Need for Stable Analogs
The story of epoxyeicosatrienoic acids begins with the exploration of the cytochrome P450 (CYP) epoxygenase pathway, a distinct branch of arachidonic acid metabolism.[1] In the early 1980s, researchers, including the pioneering group led by J.R. Falck, identified these novel eicosanoids and began to unravel their significant biological roles.[2][3] EETs are synthesized by CYP enzymes, which convert arachidonic acid into four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]
These lipid mediators were quickly recognized for their potent vasodilatory effects, positioning them as key regulators of vascular tone.[4][5] Subsequent research unveiled their multifaceted involvement in cellular signaling, demonstrating anti-inflammatory, pro-angiogenic, and cardioprotective properties.[6][7][8] However, the therapeutic potential of EETs was hampered by their rapid metabolism. The primary route of inactivation is the hydrolysis of the epoxide group by the enzyme soluble epoxide hydrolase (sEH), which converts the active EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1]
This inherent instability prompted the development of more robust analogs to facilitate research and explore their therapeutic applications. The esterification of the carboxylic acid group to form methyl esters emerged as a practical and effective strategy. The use of fatty acid methyl esters in biological research was not a new concept, as they were known to offer increased stability and could be readily hydrolyzed by cellular esterases to release the active free acid.[9][10] This rationale was applied to EETs, leading to the synthesis and widespread use of EET methyl esters as valuable research tools.
Synthesis of Epoxyeicosatrienoic Acid Methyl Esters
The synthesis of EET methyl esters is a critical step for their use in research. A common and efficient method involves the direct methylation of the carboxylic acid group of the parent EET.
General Synthesis Protocol
A representative synthesis of 14,15-EET methyl ester from arachidonic acid is outlined below. This method involves a selective epoxidation followed by esterification.
Experimental Protocol: Synthesis of 14,15-EET Methyl Ester [11]
-
Epoxidation of Arachidonic Acid: Arachidonic acid is treated with a mild epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a controlled manner to favor the formation of the 14,15-epoxide. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The stoichiometry of the m-CPBA is carefully controlled to minimize the formation of multiple epoxides.
-
Purification of 14,15-EET: The resulting mixture, containing unreacted arachidonic acid and 14,15-EET, is purified by silica (B1680970) gel column chromatography.
-
Esterification to the Methyl Ester: The purified 14,15-EET is then esterified. A common method involves treatment with diazomethane (B1218177) in an ethereal solution. Alternatively, reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like carbonyldiimidazole (CDI) can be employed.[11]
-
Final Purification: The resulting 14,15-EET methyl ester is purified by silica gel column chromatography to yield the final product.
Hydrolysis of EET Methyl Esters to Free Acids: For certain applications, it is necessary to hydrolyze the methyl ester back to the active free acid. This is typically achieved by saponification using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate.
Biological Activities of Epoxyeicosatrienoic Acid Methyl Esters
EET methyl esters have been shown to retain the biological activities of their parent free acids, serving as effective prodrugs that are hydrolyzed to the active form within biological systems.
Vasodilation
One of the most well-characterized effects of EETs is their ability to induce vasodilation. Studies have confirmed that EET methyl esters are also potent vasodilators.
Quantitative Data: Vasodilatory Effects of 14,15-EET and its Methyl Ester [4][5]
| Compound | Agonist | Vessel Type | Pre-constrictor | ED₅₀ (M) | Maximum Relaxation (%) |
| 14,15-EET | Self | Bovine Coronary Artery | U46619 | 1 x 10⁻⁶ | ~100% |
| 14,15-EET Methyl Ester | Self | Bovine Coronary Artery | U46619 | 1 x 10⁻⁶ | >100% |
Experimental Protocol: Vasodilation Assay in Bovine Coronary Artery Rings [4][5][12]
-
Vessel Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of surrounding tissue and cut into 3-5 mm rings.
-
Mounting: The arterial rings are mounted in an organ bath containing PSS, aerated with 95% O₂ / 5% CO₂, and maintained at 37°C. The rings are connected to force transducers to measure isometric tension.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams. Following equilibration, the rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U46619, to a stable level of tension.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 14,15-EET methyl ester) are added to the organ bath. The relaxation response is recorded as a percentage of the pre-constriction tension.
Anti-Inflammatory Effects
EETs are known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons between EETs and their methyl esters in anti-inflammatory assays are less common in the literature, the principle of the methyl ester acting as a prodrug suggests similar efficacy.
Experimental Protocol: LPS-Induced NF-κB Activation in Macrophages [13][14][15][16]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Cells are pre-treated with various concentrations of the EET methyl ester or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Nuclear Extraction: Nuclear extracts are prepared from the cells.
-
Western Blot Analysis: The nuclear extracts are subjected to SDS-PAGE and Western blotting using an antibody specific for the p65 subunit of NF-κB to assess its translocation to the nucleus, a hallmark of NF-κB activation.
Angiogenesis
EETs have been shown to promote angiogenesis, the formation of new blood vessels. The in vitro tube formation assay is a common method to assess this activity.
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay [6][17][18][19][20][21]
-
Coating Plates: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of the test compound (EET methyl ester) or vehicle at various concentrations.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: The formation of tube networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, or the total area covered by the tubes using image analysis software.
Signaling Pathways Modulated by Epoxyeicosatrienoic Acids
EETs exert their diverse biological effects by modulating several key intracellular signaling pathways. The methyl esters are expected to influence these same pathways following their intracellular hydrolysis to the active free acids.
NF-κB Signaling Pathway
EETs are potent inhibitors of the pro-inflammatory NF-κB pathway. They prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the nuclear translocation of NF-κB and subsequent down-regulation of pro-inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The eicosanoids: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
- 7. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Statins as coronary vasodilators in isolated bovine coronary arteries--involvement of PGI2 and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promocell.com [promocell.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
14S(15R)-EET Methyl Ester Signaling Pathways in Endothelial Cells: A Technical Guide
Executive Summary: 14S(15R)-Epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the cytochrome P450-derived arachidonic acid metabolite 14,15-EET, is a potent signaling lipid with significant effects on the vascular endothelium. It plays crucial roles in promoting angiogenesis, cell proliferation, migration, and vasodilation, while also exhibiting anti-inflammatory and anti-senescence properties. This document provides an in-depth technical overview of the primary signaling cascades activated by 14S(15R)-EET methyl ester in endothelial cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It further presents quantitative data on its biological activity and detailed protocols for key experimental assays used to investigate its function, tailored for researchers and drug development professionals in vascular biology.
Introduction to this compound
Epoxyeicosatrienoic acids (EETs) are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly from the CYP2C and CYP2J subfamilies.[1] These lipids are critical mediators in the cardiovascular system. 14,15-EET is a predominant isomer in many vascular beds and is known for its potent biological effects.[2] However, EETs are metabolically labile, being rapidly converted to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts by soluble epoxide hydrolase (sEH).[3][4][5]
The 14S(15R) stereoisomer, and its more stable methyl ester form, are used in research to elucidate the specific cellular mechanisms of EETs. The methyl ester modification enhances stability and cell permeability. These compounds are recognized as crucial signaling molecules that regulate a host of endothelial cell functions vital for vascular homeostasis and disease.[2][6]
Core Signaling Pathways in Endothelial Cells
While the definitive high-affinity G-protein coupled receptor for EETs remains to be conclusively identified, evidence points towards the existence of specific binding sites on the cell surface that initiate downstream signaling.[7] Activation by 14,15-EET triggers several interconnected signaling cascades.
The PI3K/Akt/mTOR Pathway
A central mechanism of 14,15-EET action in endothelial cells is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][9][10] This pathway is fundamental for cell survival, proliferation, and senescence. Upon binding to its putative receptor, 14,15-EET stimulates PI3K, leading to the phosphorylation and activation of Akt (Protein Kinase B) at serine 473.[2]
Activated Akt has multiple downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). Specifically, 14,15-EET has been shown to promote the formation of the mTORC2 complex, which in turn phosphorylates Akt, creating a positive feedback loop.[2] This mTORC2/Akt signaling is crucial for the inhibitory effects of 14,15-EET on endothelial senescence.[2] The PI3K/Akt pathway is also implicated in the pro-survival effects of 14,15-EET, protecting endothelial cells from injury.[8]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another key target of EETs. This pathway is strongly associated with cell proliferation and migration.[11] Activation of ERK (also known as p44/42 MAPK) is a common downstream event following receptor activation by growth factors and signaling lipids. Studies indicate that EETs can induce the phosphorylation of ERK, contributing to their pro-angiogenic effects by stimulating endothelial cell proliferation and motility.[11]
Other Key Signaling Mediators
-
TRP Channels: 14,15-EET can elicit calcium (Ca²⁺) influx in human microvascular endothelial cells through the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, indicating a role for ion channels in its signaling mechanism.[12]
-
Src/STAT3: In some contexts, 14,15-EET induces angiogenesis through Src kinase and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the expression of Vascular Endothelial Growth Factor (VEGF).[11]
-
SIRT1/FOXO3a: 14,15-EET provides protection against cellular injury, such as oxygen-glucose deprivation, by modulating mitochondrial autophagy via the SIRT1/FOXO3a signaling pathway.[8][13]
-
PPARγ: 14,15-EET exerts anti-inflammatory effects through a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) dependent pathway, which can inhibit STAT1 signaling.[6]
Functional Outcomes in Endothelial Cells
The activation of these signaling pathways translates into several key physiological responses in endothelial cells.
-
Angiogenesis: 14,15-EET is a potent pro-angiogenic factor.[1][11] It stimulates endothelial cells to proliferate, migrate, and form three-dimensional tube-like structures, which are all critical steps in the formation of new blood vessels.[14][15][16]
-
Cell Proliferation and Migration: Through pathways like MAPK/ERK, EETs directly stimulate the proliferation and directional migration of endothelial cells, processes essential for wound healing and vessel formation.[11][17]
-
Vasodilation: A hallmark of EETs is their ability to cause vasodilation.[5][18] This is primarily achieved by activating large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells, which can be initiated by EETs produced in the endothelium.[4] This leads to hyperpolarization and relaxation of the smooth muscle, increasing blood vessel diameter.
-
Anti-inflammatory Effects: 14,15-EET can suppress inflammatory responses in the vasculature, for instance by inhibiting the upregulation of vascular cell adhesion molecule-1 (VCAM-1).[6]
Quantitative Data Summary
The biological activity of 14,15-EET and its analogs has been quantified in various experimental systems.
| Parameter | Value | Cell/System Type | Reference |
| Vasodilation (EC₅₀) | 4 pM | Canine epicardial arterioles | [18] |
| Vasodilation (EC₅₀) | 3 pM | Denuded porcine subepicardial arterioles | [18] |
| Vasorelaxation (ED₅₀) | 2.2 µM | Bovine coronary artery rings | [5] |
| Binding Affinity (Ki) | 612.5 nM | Guinea pig monocytes (using [³H]14,15-EET) | [18] |
Key Experimental Protocols
Investigating the effects of this compound requires a suite of in vitro assays. Below are detailed methodologies for core experiments.
Western Blotting for Phospho-Proteins
This technique is essential for verifying the activation of signaling pathways by detecting the phosphorylation state of key proteins like Akt and ERK.
Methodology:
-
Cell Culture & Treatment: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity. Treat cells with this compound at desired concentrations for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lysis: Immediately wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Scrape the cell lysate and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins based on size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal.
-
Stripping & Reprobing: To normalize data, the membrane can be stripped of antibodies and re-probed with an antibody for the total (pan) protein (e.g., anti-total-Akt) to ensure equal protein loading.[19]
Scratch (Wound Healing) Assay for Cell Migration
This assay assesses two-dimensional cell migration.
Methodology:
-
Cell Seeding: Seed endothelial cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 24-48 hours.[20]
-
Creating the Wound: Once cells are 95-100% confluent, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip. Create a straight, consistent line across the center of thewell.[20][21]
-
Washing: Gently wash the wells 2-3 times with PBS or serum-free medium to remove detached cells and debris without disturbing the wound edge.[20][22]
-
Treatment: Replace the wash buffer with fresh culture medium containing the this compound at various concentrations. Include a vehicle control.
-
Image Acquisition: Immediately after treatment (T=0), capture images of the scratch at defined locations using a phase-contrast microscope. Return the plate to the incubator.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the gap in the control well is nearly closed.[21]
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of wound closure (migration rate) by comparing the area reduction over time between treated and control groups.
Tube Formation Assay for Angiogenesis
This assay models the ability of endothelial cells to differentiate and form capillary-like structures.
Methodology:
-
Matrix Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Pipette 50-100 µL of the cold BME solution into each well of a pre-chilled 96-well plate.[23][24]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[16][24]
-
Cell Preparation: Harvest endothelial cells. Resuspend the cells in a low-serum medium containing the desired concentrations of this compound or controls.
-
Cell Seeding: Seed the cell suspension onto the solidified BME gel at a density of 1.0-1.5 x 10⁴ cells per well.[24]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically begins within hours.[14][16]
-
Visualization & Analysis: Observe the formation of tube-like networks using a light microscope. Capture images and quantify the extent of angiogenesis by measuring parameters such as total tube length, number of branch points, and total mesh area using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Proliferation Assay
This assay measures changes in cell number in response to stimuli.
Methodology:
-
Cell Seeding: Seed endothelial cells at a low density (e.g., 2,000-5,000 cells/well) into a 96-well plate.[25][26] Allow cells to attach overnight.
-
Synchronization (Optional): To establish a baseline, synchronize the cell cycle by incubating cells in a low-serum (e.g., 0.5-2% FBS) medium for 24 hours.[26]
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound and controls.
-
Incubation: Culture the cells for 24, 48, or 72 hours.
-
Quantification: Assess cell proliferation using one of several methods:
-
Metabolic Assays (MTS/WST-1/MTT): Add the reagent (e.g., MTS) to the wells and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[17][26] The absorbance is proportional to the number of viable cells.
-
Direct Cell Counting: Trypsinize and count cells from parallel wells at each time point using a hemocytometer or automated cell counter.[17]
-
-
Analysis: Compare the absorbance values or cell counts between treated and control groups to determine the effect on proliferation.
Conclusion and Future Directions
This compound is a powerful lipid mediator that profoundly influences endothelial cell biology through the activation of canonical signaling pathways, including PI3K/Akt and MAPK/ERK. Its ability to promote angiogenesis, proliferation, migration, and vasodilation, while simultaneously exerting protective anti-inflammatory and anti-senescence effects, underscores its therapeutic potential for cardiovascular diseases and tissue repair.
Future research should focus on the definitive identification and characterization of the specific cell surface receptor(s) for 14,15-EET. A deeper understanding of the crosstalk between its various signaling pathways and how these are modulated in different vascular beds and disease states will be critical for the development of targeted therapies that can harness the beneficial effects of this important signaling molecule.
References
- 1. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]
- 7. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 15. promocell.com [promocell.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. clyte.tech [clyte.tech]
- 21. med.virginia.edu [med.virginia.edu]
- 22. Wound healing migration assay (Scratch assay) [protocols.io]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fujifilmcdi.com [fujifilmcdi.com]
- 26. Endothelial cell proliferation assay [bio-protocol.org]
In Vivo Stability of 14S(15R)-EET Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(S),15(R)-Epoxyeicosatrienoic acid (EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosatrienoic acid family, 14,15-EET exhibits a range of physiological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis, making it a molecule of significant interest in cardiovascular and renal research.[2][3] However, the therapeutic potential of native EETs is limited by their rapid in vivo metabolism.[4] This technical guide focuses on the in vivo stability of 14S(15R)-EET methyl ester, a derivative often used in research settings. While direct pharmacokinetic data for the methyl ester is limited, this document synthesizes the extensive knowledge of 14,15-EET metabolism to provide a comprehensive overview of its expected in vivo fate.
Core Concept: The Metabolic Lability of EETs
The primary factor governing the in vivo stability of 14,15-EET is its rapid enzymatic degradation. The in vivo half-life of 14,15-EET has been estimated to be in the range of a few seconds to minutes.[4] This rapid clearance is predominantly attributed to hydrolysis by soluble epoxide hydrolase (sEH).[2][4]
In Vivo Metabolism of this compound
-
Ester Hydrolysis: The methyl ester group is expected to be rapidly cleaved by ubiquitous esterases present in plasma and tissues, yielding the free carboxylic acid, 14S(15R)-EET, and methanol.
-
Epoxide Hydrolysis: The resulting 14S(15R)-EET is then a substrate for soluble epoxide hydrolase (sEH), which catalyzes the hydration of the epoxide to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][5]
Other Metabolic Pathways
In addition to sEH-mediated hydrolysis, 14,15-EET can undergo further metabolism, although these are generally considered minor pathways compared to epoxide hydration. These include:
-
Esterification into phospholipids: 14,15-EET can be incorporated into the sn-2 position of phospholipids, which may serve as a temporary cellular storage depot.[3][6]
-
β-oxidation: The fatty acid chain can be shortened through the process of β-oxidation.[4]
-
Chain elongation: The fatty acid chain can also be elongated.[4]
-
Conjugation: Formation of conjugates, for instance with glutathione, can also occur.[4]
Quantitative Data on 14,15-EET Metabolism
The following table summarizes key quantitative parameters related to the metabolism of 14,15-EET. It is important to note that these values pertain to the free acid and that the in vivo behavior of the methyl ester will be influenced by the rate of its initial hydrolysis.
| Parameter | Organism/System | Observation |
| Half-life (in vivo) | General estimate | Seconds to minutes.[4] |
| Metabolism | Porcine Aortic Endothelial Cells | Rapid uptake of [1-14C]14,15-EET, reaching a maximum in 15-30 minutes. Within 2 hours, half of the uptaken 14,15-EET was released into the medium as 14,15-DHET.[6] |
| sEH Activity | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) Rat | EET hydrolysis was 5- to 54-fold higher in renal cortical S9 fractions from SHR compared to WKY rats, with a preference for the 14,15-EET regioisomer.[7] |
| Urinary Excretion | Spontaneously Hypertensive Rat (SHR) vs. Wistar-Kyoto (WKY) Rat | Urinary excretion of 14,15-DHET was 2.6-fold higher in SHR than in WKY rats, indicating increased in vivo EET hydrolysis in the hypertensive model.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EET metabolism. Below are generalized protocols based on common practices in the field.
In Vivo Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats (or other relevant species).
-
Compound Administration: this compound is typically formulated in a vehicle such as ethanol (B145695) or DMSO and then diluted in saline or polyethylene (B3416737) glycol for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Sample Collection: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture into tubes containing anticoagulants and an sEH inhibitor (to prevent ex vivo degradation). Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate the lipid fraction. The extracted lipids are then often derivatized (e.g., by methylation if starting from the free acid) for analysis.
-
Analytical Method: Quantification of the parent compound and its metabolites (e.g., 14,15-DHET) is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection of these lipid molecules.
In Vitro Metabolism Studies
-
System: Cultured cells (e.g., human granulosa-luteal cells, porcine aortic endothelial cells), or subcellular fractions like liver microsomes.[6][8]
-
Incubation: Cells or microsomes are incubated with this compound (or radiolabeled versions like [3H]14,15-EET) in a suitable buffer at 37°C.[8]
-
Time Course: Aliquots of the incubation mixture are taken at different time points.
-
Extraction and Analysis: The reaction is quenched, and lipids are extracted. The separation and quantification of the parent compound and its metabolites are typically performed by High-Performance Liquid Chromatography (HPLC) with radiometric detection or by LC-MS/MS.[8]
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic fate of this compound and a simplified signaling cascade initiated by 14,15-EET.
Caption: Metabolic pathway of this compound.
References
- 1. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 6. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential therapeutic applications of 14S(15R)-EET methyl ester, an oxylipin and a cytochrome P450 metabolite of arachidonic acid. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for investigating its effects. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological roles in vasodilation, cardioprotection, anti-inflammatory processes, neurite outgrowth, and cancer cell proliferation.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the various regio- and stereoisomers, 14,15-EET has garnered significant attention for its diverse physiological effects. This guide focuses specifically on the 14S(15R) enantiomer of 14,15-EET in its methyl ester form, a modification that enhances its stability and cell permeability, making it a valuable tool for research and potential therapeutic development. This compound is known to be rapidly hydrolyzed in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a critical consideration for its experimental application and therapeutic design.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties and reported biological activities of this compound is presented in the tables below.
| Property | Value | Reference |
| CAS Number | 110901-52-5 | [1][2] |
| Molecular Formula | C₂₁H₃₄O₃ | [1] |
| Molecular Weight | 334.5 g/mol | [1] |
| Appearance | Solution in ethanol | [1][2] |
| Purity | ≥95% | [1][2] |
| Storage | -20°C | [1][2] |
| Biological Activity | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 612.5 nM | Guinea pig monocytes | [1][2] |
| Vasodilation (EC₅₀) | 4 pM | Canine epicardial arterioles | [1][2] |
| Vasodilation (EC₅₀) | 3 pM | Porcine subepicardial arterioles | [1][2] |
Potential Therapeutic Applications and Mechanisms of Action
Vasodilation
This compound is a potent vasodilator, inducing relaxation of vascular smooth muscle. This effect is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP), leading to hyperpolarization of the cell membrane.[3]
Signaling Pathway for Vasodilation
Cardioprotection
Studies have shown that 14,15-EET can protect the myocardium from ischemia-reperfusion injury. The mechanism involves the activation of sarcolemmal and mitochondrial KATP channels, which is thought to reduce calcium overload and preserve mitochondrial function during reperfusion.
Experimental Workflow for In Vitro Cardioprotection Assay
Anti-inflammatory Effects
14,15-EET has demonstrated anti-inflammatory properties in various models. While the precise mechanisms are still under investigation, they are thought to involve the modulation of inflammatory signaling pathways and the expression of adhesion molecules.
Neurite Outgrowth
14,15-EET has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells and primary hippocampal neurons.[4] This effect is mediated, at least in part, through the activation of transient receptor potential vanilloid 4 (TRPV4) channels, leading to an increase in intracellular calcium.
Signaling Pathway for Neurite Outgrowth
Cancer Cell Proliferation
The role of 14,15-EET in cancer is complex and appears to be cell-type dependent. Some studies suggest it can promote proliferation and inhibit apoptosis in certain cancer cell lines.
Detailed Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of 14,15-EET from arachidonic acid involves epoxidation using a mild oxidizing agent. The resulting mixture of regioisomers can be esterified to their methyl esters for easier purification by silica (B1680970) gel column chromatography.
Protocol:
-
Epoxidation: Dissolve arachidonic acid in a suitable solvent (e.g., dichloromethane). Add a mild epoxidizing agent (e.g., m-chloroperoxybenzoic acid) portion-wise at 0°C and stir until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the organic layer with a suitable solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Esterification: To the crude mixture of EETs, add an excess of diazomethane (B1218177) in diethyl ether or use a milder method like trimethylsilyldiazomethane (B103560) in methanol.
-
Purification: Purify the resulting methyl esters by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the 14,15-EET methyl ester. Chiral chromatography can be employed to separate the 14S(15R) and 14R(15S) enantiomers.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Vasodilation Assay in Isolated Coronary Arteries
This protocol describes the measurement of the vasodilatory effect of this compound on pre-constricted isolated coronary arterial rings.[3]
Materials:
-
Bovine or porcine hearts
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂
-
U46619 (thromboxane A₂ mimetic) or other vasoconstrictor
-
This compound stock solution in ethanol
-
Organ bath system with force transducers
Protocol:
-
Artery Preparation: Isolate coronary arteries from fresh hearts and place them in ice-cold KH buffer. Carefully remove surrounding connective tissue and cut the arteries into rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in an organ bath containing KH buffer at 37°C, gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 2-3 g, replacing the KH buffer every 15-20 minutes.
-
Pre-constriction: Constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10⁻⁸ to 10⁻⁷ M) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) to the organ bath at regular intervals, allowing the relaxation response to stabilize at each concentration.
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-constriction induced by U46619. Plot the concentration-response curve and calculate the EC₅₀ value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol details the assessment of the anti-inflammatory effects of this compound in a rat model of acute inflammation.[5][6][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
This compound solution (vehicle to be determined based on solubility and route of administration)
-
Plethysmometer or digital calipers
-
Indomethacin (B1671933) (positive control)
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Drug Administration: Administer this compound, vehicle, or indomethacin (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema at each time point relative to the baseline volume. Determine the percentage of inhibition of edema by the test compound compared to the vehicle control group.
In Vitro Cardiomyocyte Hypoxia/Reoxygenation Injury Model
This protocol describes a method to induce and evaluate the protective effects of this compound against hypoxia/reoxygenation injury in H9c2 cardiomyocytes.[2][8]
Materials:
-
H9c2 rat cardiomyocyte cell line
-
DMEM with and without glucose and serum
-
AnaeroPack System or a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound stock solution
-
MTT assay kit
-
LDH cytotoxicity assay kit
-
TUNEL assay kit
Protocol:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Hypoxia: Replace the culture medium with glucose- and serum-free DMEM. Place the cells in a hypoxic chamber or an AnaeroPack System for 10 hours at 37°C.
-
Treatment: During the last hour of hypoxia, add this compound or vehicle to the medium.
-
Reoxygenation: After the hypoxic period, replace the medium with normal glucose- and serum-containing DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for 6 hours.
-
Assessment of Cell Injury:
-
Cell Viability: Perform an MTT assay to assess cell viability.[9][10][11]
-
Cytotoxicity: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Apoptosis: Use a TUNEL assay to quantify apoptotic cells.
-
Neurite Outgrowth Assay in PC12 Cells
This protocol details a method to assess the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.[1][4][12][13][14]
Materials:
-
PC12 cell line
-
DMEM, horse serum, fetal bovine serum
-
Nerve Growth Factor (NGF)
-
This compound stock solution
-
Poly-L-lysine or collagen-coated culture plates
-
Microscope with imaging software
Protocol:
-
Cell Plating: Seed PC12 cells on poly-L-lysine or collagen-coated plates in DMEM with 10% horse serum and 5% FBS.
-
Differentiation: After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum) containing a sub-optimal concentration of NGF (e.g., 25-50 ng/mL).
-
Treatment: Add different concentrations of this compound or vehicle to the differentiation medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: Capture images of the cells using a phase-contrast microscope. Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software. A cell is considered differentiated if it possesses at least one neurite longer than the cell body diameter.
Cancer Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to evaluate the effect of this compound on the proliferation of a cancer cell line.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Conclusion
This compound is a promising bioactive lipid with a range of potential therapeutic applications. Its potent vasodilatory, cardioprotective, and anti-inflammatory effects, along with its influence on neurite outgrowth and cell proliferation, make it a valuable subject for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to develop stable analogs or delivery systems for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The optimization conditions of establishing an H9c2 cardiomyocyte hypoxia/reoxygenation injury model based on an AnaeroPack System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS protocol for 14S(15R)-EET methyl ester quantification
Quantitative Analysis of 14S(15R)-EET Methyl Ester using a Validated LC-MS/MS Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules are involved in a variety of biological processes, including the regulation of vascular tone and inflammation. The 14,15-EET regioisomer, in particular, is a potent vasodilator. EETs are chemically and metabolically labile, often being rapidly converted to their corresponding dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). The methyl ester form of 14S(15R)-EET is a more stable analog, making it suitable for in vitro studies and as a chemical standard.[2] This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
EETs are known to exert their effects through various signaling pathways, often leading to vasodilation and anti-inflammatory responses. A simplified representation of the generation and metabolism of 14,15-EET is depicted below.
References
Application Note: In Vitro Vasodilation Assay Using 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] They are significant lipid signaling molecules in the cardiovascular system, primarily acting as endothelium-derived hyperpolarizing factors (EDHFs) to induce vasodilation.[1][3] Among the various regioisomers, 14,15-EET is a potent vasodilator in several vascular beds.[1][4] The 14(S),15(R) stereoisomer is noted for its enhanced potency, and its methyl ester form retains full biological activity, offering potential advantages in experimental settings.[4][5] This application note provides a detailed protocol for assessing the vasodilatory effects of 14S(15R)-EET methyl ester on isolated arterial rings using a wire myograph system.
Mechanism of Action
This compound primarily induces vasodilation by hyperpolarizing vascular smooth muscle cells (VSMCs).[1][4] This hyperpolarization is achieved through the activation of large-conductance calcium-activated potassium (BKCa) channels.[1][6][7] The opening of BKCa channels leads to an efflux of potassium ions (K+), causing the cell membrane to become more negative.[1][8] This change in membrane potential inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to smooth muscle relaxation and vasodilation.[1] Some studies also suggest that the vasodilatory action of 14,15-EET can be mediated through the activation of prostaglandin (B15479496) EP2 receptors and the subsequent cAMP/PKA signaling pathway.[9][10]
Data Presentation
Table 1: Expected Vasodilatory Response of this compound
| Parameter | Expected Value/Range | Notes |
| Effective Concentration (EC50) | 10⁻⁷ to 10⁻⁶ M | This is an estimated range based on published data for 14,15-EET.[4][5] The exact value may vary depending on the vessel type and experimental conditions. |
| Maximum Relaxation (%) | > 80% | Represents the percentage reversal of a pre-induced contraction (e.g., with phenylephrine). |
| Vehicle Control | No significant relaxation | The vehicle (e.g., DMSO or ethanol) should not induce vasodilation at the concentrations used. |
| Positive Control (e.g., Acetylcholine) | Concentration-dependent relaxation | Used to confirm endothelium integrity and vessel viability. |
| Inhibitor Effects | ||
| Iberiotoxin (BKCa channel blocker) | Significant reduction in relaxation | Confirms the involvement of BKCa channels.[9] |
| L-NAME (NOS inhibitor) | Minimal to no effect | Typically, EET-mediated vasodilation is independent of nitric oxide.[1] |
| Indomethacin (COX inhibitor) | Minimal to no effect | Rules out the significant involvement of prostaglandins (B1171923) in the primary response.[10] |
| AH6809 (EP2 receptor antagonist) | Potential reduction in relaxation | May indicate the involvement of the EP2 receptor pathway.[9][10] |
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) are commonly used.[11] All procedures must be approved by the institutional animal care and use committee.
-
Isolated Tissue: Thoracic aorta or mesenteric arteries.
-
Instruments: Wire myograph system, force transducer, data acquisition system, dissecting microscope, surgical instruments.[11]
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. Freshly prepared and gassed with 95% O2 / 5% CO2 (pH 7.4).[11]
-
High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM).[11]
-
Phenylephrine (B352888) (PE): For pre-contraction.
-
Acetylcholine (B1216132) (ACh): To assess endothelium integrity.[11]
-
This compound: Test compound.
-
Vehicle: e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Inhibitors (optional): Iberiotoxin, L-NAME, Indomethacin, AH6809.
-
Protocol for In Vitro Vasodilation Assay
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved protocols.[11]
-
Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in cold KHS.[11]
-
Under a dissecting microscope, remove adhering connective and adipose tissue.[11]
-
Cut the artery into rings of 2-3 mm in length.[11]
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the wire myograph chambers containing KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for aorta). During this period, replace the KHS every 15-20 minutes.[11]
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with high KCl solution to verify smooth muscle viability.[11]
-
Wash the rings with KHS until they return to baseline tension.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).[11]
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy endothelium.[11]
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.[11]
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM).[11]
-
Allow the response to each concentration to stabilize before adding the next.
-
A parallel experiment with the vehicle control should be performed.
-
-
(Optional) Mechanistic Studies:
-
To investigate the signaling pathway, incubate the arterial rings with a specific inhibitor (e.g., iberiotoxin, 100 nM) for 20-30 minutes before pre-contraction with phenylephrine.
-
Repeat the cumulative concentration-response curve for this compound in the presence of the inhibitor.
-
-
Data Analysis:
-
Record the tension at each concentration of the test compound.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for the in vitro vasodilation assay.
Caption: Primary signaling pathway of this compound-induced vasodilation.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Revisiting the Large-Conductance Calcium-Activated Potassium (BKCa) Channels in the Pulmonary Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 14S(15R)-EET Methyl Ester for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction 14S(15R)-Epoxyeicosatrienoic acid (EET) methyl ester is an oxylipin and a cytochrome P450 metabolite of arachidonic acid.[1][2] EETs are known as potent signaling molecules involved in various physiological processes, including vasodilation and regulation of inflammation.[1][3] The methyl ester form is often preferred for experimental use due to its increased stability for long-term storage compared to the free acid.[4][5] In many cell types, intracellular esterases can hydrolyze the methyl ester to the biologically active free acid, 14S(15R)-EET. This document provides a detailed protocol for the proper storage, reconstitution, and preparation of 14S(15R)-EET methyl ester for use in cell culture experiments.
Data Presentation: Summary of Compound Specifications
The following table summarizes the key quantitative data and properties of this compound.
| Parameter | Value | Reference |
| Formal Name | (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiranyl]-5,8,11-tridecatrienoic acid, methyl ester | [1] |
| Molecular Formula | C₂₁H₃₄O₃ | [1] |
| Formula Weight | 334.5 g/mol | [1][4] |
| Purity | ≥95% | [1][6] |
| Supplied As | A solution in ethanol (B145695) | [1][4] |
| Storage Temperature | -20°C | [1][4] |
| Stability | ≥ 2 years (at -20°C) | [1][4] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [1][4] |
Experimental Protocols
Protocol 1: Handling and Preparation of Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution from the material as supplied by the manufacturer. The compound is typically shipped on wet ice and should be stored at -20°C immediately upon receipt.[1][4]
Materials:
-
This compound in ethanol
-
Sterile, anhydrous ethanol (≥99.5%) or DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric water.
-
Collection: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the ethanolic solution is collected at the bottom of the vial.
-
Stock Solution Preparation: The compound is typically supplied dissolved in ethanol at a specific concentration. This can be used as a primary stock. To create a convenient high-concentration secondary stock (e.g., 10 mM), perform a calculated dilution using sterile, anhydrous ethanol or DMSO.
-
Calculation Example: To prepare a 10 mM stock solution from a supplier's vial containing 50 µg of the compound (Formula Weight = 334.5 g/mol ):
-
Moles = 50 µg / (334.5 g/mol ) = 0.149 µmol = 149 nmol
-
Volume for 10 mM stock = 149 nmol / 10 mM = 14.9 µL
-
Add 14.9 µL of sterile ethanol or DMSO to the vial to achieve a 10 mM stock solution.
-
-
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in sterile, amber, or foil-wrapped microcentrifuge tubes. This minimizes exposure to light and air and prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots tightly sealed at -20°C for short-term storage or -80°C for long-term storage. The compound is stable for at least two years when stored properly.[1][4]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solution for Cell Treatment
This protocol describes the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
Prepared stock solution aliquot of this compound
-
Sterile, pre-warmed cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Remove one aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Solvent Control (Critical): The final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium must be kept at a minimum, typically well below 0.1%, to avoid solvent-induced cytotoxicity.
-
Calculation Example: To prepare 1 mL of a 100 nM working solution from a 10 mM stock in ethanol:
-
Dilution factor = 10 mM / 100 nM = 100,000.
-
Volume of stock needed = 1 mL / 100,000 = 0.01 µL. This is too small to pipette accurately.
-
Recommended practice: Create an intermediate dilution first. Dilute the 10 mM stock 1:100 in culture medium to get a 100 µM solution. Then, dilute this intermediate solution 1:1000 in culture medium to get the final 100 nM concentration.
-
The final ethanol concentration would be 0.001% (from the second dilution), which is negligible.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., ethanol or DMSO) to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathway Visualization
14S(15R)-EET is a biologically active lipid that can influence several signaling pathways. It is metabolized from arachidonic acid by cytochrome P450 epoxygenases.[7] Once formed, it can be hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is also biologically active.[3][8] Studies have shown that 14,15-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to calcium influx.[7] Its metabolite, 14,15-DHET, can function as an endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα).[8] In some cells, EETs may also signal through G-protein coupled receptors, leading to the activation of Protein Kinase A (PKA).[9]
Caption: Potential signaling pathways affected by 14S(15R)-EET.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 14S(15R)-EET Methyl Ester Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the physiological and pathological effects of 14S(15R)-EET methyl ester, a stable analog of the endogenous signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET). The following sections detail the background, relevant animal models, experimental protocols, and key signaling pathways involved in the action of this compound.
Introduction to this compound
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid with potent vasodilatory, anti-inflammatory, and protective effects in various tissues, particularly the cardiovascular and renal systems. However, 14,15-EET is metabolically labile, with a short in vivo half-life, which limits its therapeutic potential. The methyl ester form, this compound, offers increased stability for long-term storage and is readily hydrolyzed in vivo to the active free acid.[1] This makes it a valuable tool for investigating the therapeutic potential of augmenting the EET signaling pathway in various disease models.
Key Signaling Pathways of 14,15-EET
The biological effects of 14,15-EET are mediated through multiple signaling pathways, often initiated by binding to G-protein coupled receptors (GPCRs).
Gs-Protein Coupled Receptor - cAMP/PKA Pathway
A primary mechanism of 14,15-EET-induced vasodilation involves the activation of a Gs-protein coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3] This pathway ultimately leads to the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, causing hyperpolarization and relaxation.
Neuroprotective Signaling Pathways
In the context of neuronal injury, such as ischemic stroke, 14,15-EET has been shown to activate other protective pathways, including the AMPK/SIRT1/FoxO1 and WNT signaling pathways. These pathways are involved in maintaining mitochondrial homeostasis, reducing neuronal apoptosis, and promoting neurological functional recovery.[3][4]
Animal Models for Studying this compound Effects
A variety of animal models are available to investigate the therapeutic potential of this compound in different disease contexts. Rodent models, particularly rats and mice, are most commonly used due to their genetic and physiological similarities to humans, as well as their relatively low cost and ease of handling.
Cardiovascular Disease Models
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that is widely used to study the antihypertensive effects of various compounds.
-
Myocardial Ischemia-Reperfusion (I/R) Injury Model: This surgical model mimics the events of a heart attack and subsequent reperfusion therapy. It is used to assess the cardioprotective effects of therapeutic agents.
Neurological Disease Models
-
Middle Cerebral Artery Occlusion (MCAO) Model: A surgical model of ischemic stroke in rodents used to evaluate the neuroprotective effects of drugs.
Renal Disease Models
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model: A chemically induced model of type 1 diabetes in rodents that develops renal complications similar to those seen in human diabetic nephropathy.
-
db/db Mice: A genetic model of type 2 diabetes and obesity that spontaneously develops diabetic nephropathy.
Experimental Protocols
The following are detailed protocols for inducing the aforementioned animal models and for the administration of this compound.
Preparation and Administration of this compound
This compound is typically supplied as a solution in ethanol (B145695).[5][6] For in vivo administration, it needs to be prepared in a vehicle suitable for the chosen route of administration.
-
Intravenous (IV) Injection:
-
Evaporate the ethanol solvent under a stream of nitrogen.
-
Resuspend the lipid in a small amount of a suitable solvent like DMSO.
-
Further dilute with sterile saline or a lipid emulsion (e.g., Intralipid®) to the desired final concentration. The final concentration of the organic solvent should be minimized.
-
-
Oral Gavage:
-
Evaporate the ethanol solvent.
-
Resuspend in a vehicle such as corn oil or a solution containing a solubilizing agent like Solutol HS 15.[7]
-
Protocol for Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Ventilation: Intubate the trachea and ventilate the animal with a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.
-
Reperfusion: Release the ligature to allow for reperfusion, which is typically maintained for 2-24 hours.
-
Treatment: Administer this compound (e.g., 2.5 mg/kg, IV for the free acid) or vehicle prior to ischemia or at the onset of reperfusion.[1]
-
Analysis: At the end of the reperfusion period, excise the heart for infarct size measurement (e.g., using TTC staining), histological analysis, and biochemical assays.
Protocol for Middle Cerebral Artery Occlusion (MCAO) in Mice
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic.
-
Incision: Make a midline neck incision to expose the carotid artery.
-
Occlusion: Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: Withdraw the filament to allow for reperfusion.
-
Treatment: Administer this compound or vehicle, for example, via tail vein injection before reperfusion.[8]
-
Analysis: Assess neurological deficits at various time points. After a set period (e.g., 24-72 hours), euthanize the animal and harvest the brain for infarct volume measurement (TTC staining), histology, and molecular analysis.
Protocol for Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
-
Induction: Administer multiple low doses of STZ (e.g., 50-55 mg/kg, intraperitoneally) dissolved in citrate (B86180) buffer for 5 consecutive days to induce hyperglycemia.
-
Monitoring: Monitor blood glucose levels to confirm the diabetic state.
-
Treatment: Begin administration of this compound or vehicle after the onset of diabetes and continue for a specified duration (e.g., several weeks).
-
Analysis: Collect urine and blood samples periodically to measure markers of renal function (e.g., albumin-to-creatinine ratio, serum creatinine, BUN). At the end of the study, harvest the kidneys for histological examination (e.g., PAS and Masson's trichrome staining) and molecular analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of 14,15-EET and its analogs in various animal models. Data specifically for this compound is limited in the current literature; therefore, data for the free acid and other stable analogs are included as a reference.
Table 1: Cardioprotective Effects of 14,15-EET in a Rat Model of Myocardial I/R Injury
| Treatment | Dose | Route | Infarct Size (% of Area at Risk) | Reference |
| Vehicle | - | IV | 61.5 ± 1.6 | [1] |
| 14,15-EET | 2.5 mg/kg | IV | 40.9 ± 1.2 | [1] |
| 11,12-EET | 2.5 mg/kg | IV | 41.9 ± 2.3 | [1] |
| 8,9-EET | 2.5 mg/kg | IV | 55.2 ± 1.4 | [1] |
| *p < 0.05 vs. Vehicle |
Table 2: Neuroprotective Effects of 14,15-EET in a Mouse Model of MCAO
| Treatment | Infarct Volume (% of Hemisphere) | Neurological Score | Reference |
| Sham | 0 | 0 | [3] |
| MCAO + Vehicle | 45.3 ± 3.7 | 2.8 ± 0.5 | [3] |
| MCAO + 14,15-EET | 25.1 ± 2.9 | 1.5 ± 0.4 | [3] |
| *p < 0.05 vs. MCAO + Vehicle |
Table 3: Antihypertensive Effects of a 14,15-EET Analog (EET-A) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group (Young SHR) | Dose | Treatment Duration | Systolic Blood Pressure (mmHg) | Reference |
| Control | - | 4 weeks | 156 ± 5 | [9] |
| EET-A + AAA | 10 mg/kg/day (each) | 4 weeks | 134 ± 2 | [9] |
| p < 0.05 vs. Control |
Table 4: Effects of an EET Agonist on Renal Function and Blood Pressure in db/db Mice
| Parameter | db/m (Control) | db/db (Diabetic) | db/db + EET Agonist | Reference |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 155 ± 7 | 130 ± 6 | [10] |
| Urinary Sodium Excretion (µEq/24h) | 250 ± 20 | 150 ± 15 | 240 ± 25 | [10] |
| Albuminuria (µ g/24h ) | 30 ± 5 | 150 ± 20 | 50 ± 10 | [10] |
| p < 0.05 vs. db/db |
Conclusion
Animal models are indispensable tools for elucidating the therapeutic potential of this compound. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies in the fields of cardiovascular, neurological, and renal disease. Further research is warranted to establish the optimal dosing, administration routes, and long-term efficacy and safety of this compound in these models, with the ultimate goal of translating these findings to clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-EET Maintains Mitochondrial Homeostasis to Inhibit Neuronal Pyroptosis After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Fatty acid methyl esters and Solutol HS 15 confer neuroprotection after focal and global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhein lysinate protects renal function in diabetic nephropathy of KK/HlJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 14S(15R)-EET Methyl Ester in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. This paradoxical event exacerbates cellular damage through oxidative stress, inflammation, and apoptosis. 14(S),15(R)-Epoxyeicosatrienoic acid (EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 epoxygenases. It has emerged as a potent endogenous mediator with protective effects in various cardiovascular and neurological conditions. The methyl ester form, 14S(15R)-EET methyl ester, is a more stable analog used in research to investigate these protective mechanisms. These application notes provide an overview of its use in I/R injury studies, detailing its mechanisms of action, experimental protocols, and key quantitative data.
Mechanism of Action
14,15-EET exerts its protective effects in I/R injury through multiple signaling pathways, primarily targeting mitochondrial function, inflammation, and apoptosis.
In cerebral ischemia-reperfusion injury , 14,15-EET has been shown to alleviate neurological impairment by maintaining mitochondrial dynamic equilibrium. It achieves this by promoting the phosphorylation of AMPK, which in turn upregulates the expression of SIRT1 and the phosphorylation of FoxO1[1]. This cascade inhibits mitochondrial division and promotes fusion, preserving mitochondrial integrity and neuronal structure[1]. Furthermore, 14,15-EET can suppress neuronal apoptosis by upregulating the anti-apoptotic protein Bcl-2 relative to the pro-apoptotic protein Bax and inhibiting the release of cytochrome C and the nuclear translocation of apoptosis-inducing factor (AIF)[2]. The PI3K/AKT pathway is also implicated in this anti-apoptotic effect[2]. Additionally, 14,15-EET can inhibit neuronal pyroptosis by activating the WNT signaling pathway, which enhances mitophagy and reduces the expression of pyroptosis-related proteins like NLRP1 and caspase-1[3]. Another neuroprotective mechanism involves the suppression of neuronal parthanatos by upregulating antioxidant genes such as HO-1, GSH-Px, and SOD, thereby reducing reactive oxygen species (ROS) generation[4][5].
In the context of myocardial ischemia-reperfusion injury , 14,15-EET has been demonstrated to significantly reduce infarct size. A key mechanism is the activation of cardiac ATP-sensitive potassium (KATP) channels, a crucial step in cardioprotection[6][7].
Across different tissues, 14,15-EET also exhibits anti-inflammatory properties by preventing increases in leukotriene B4, ICAM-1, and CCL2[8]. It is also a potent vasodilator[8].
Signaling Pathways
Caption: Signaling pathways of 14,15-EET in ischemia-reperfusion injury.
Quantitative Data
The protective effects of 14,15-EET have been quantified in several studies. The following tables summarize key findings.
Table 1: Cardioprotective Effects of 14,15-EET in a Canine Model of Myocardial Ischemia-Reperfusion
| Treatment Group | Dosage | Administration Time | Infarct Size / Area at Risk (%) |
| Control | - | - | 22.1 ± 1.8 |
| 14,15-EET | 0.128 mg/kg | 15 min before occlusion | 8.4 ± 2.4 |
| 14,15-EET | 0.128 mg/kg | 5 min before reperfusion | 9.7 ± 1.4 |
Data from Nithipatikom et al., 2006.[6][7]
Table 2: Neuroprotective Effects of 14,15-EET in a Mouse Model of Cerebral Ischemia-Reperfusion (MCAO/R)
| Outcome Measure | I/R + Vehicle | I/R + 14,15-EET |
| Cerebral Infarct Volume | Increased | Reduced |
| Neuronal Apoptosis | Increased | Reduced |
| Fis1 Expression | Upregulated | Downregulated |
| MFN1, MFN2, OPA1 Expression | Downregulated | Upregulated |
Qualitative summary from Fan et al., 2023.[1]
Table 3: In Vitro Effects of 14,15-EET
| Cell Type | In Vitro Model | 14,15-EET Concentration | Effect |
| Rat Pulmonary Artery Endothelial Cells | Oxidized LDL exposure | 1 µM | Prevents increases in LTB4, ICAM-1, and CCL2 |
| Canine Coronary Arterioles | Preconstricted | EC50 = 0.2 pM | Vasodilation |
| Cerebral Microvascular Endothelial Cells | OGD/R | 1 µM | Reduced apoptosis rates |
Data from Cayman Chemical datasheet and Qu et al., 2021.[8][9]
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Canine)
This protocol is based on the methodology described by Nithipatikom et al., 2006[6][7].
-
Animal Preparation: Anesthetize adult mongrel dogs and ventilate them with room air. Monitor arterial blood pressure and heart rate.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Occlude the LAD for 60 minutes using a silk ligature.
-
Drug Administration:
-
Pre-treatment group: Administer this compound (0.128 mg/kg) intravenously 15 minutes before LAD occlusion.
-
Reperfusion group: Administer this compound (0.128 mg/kg) intravenously 5 minutes before reperfusion.
-
-
Reperfusion: Release the ligature to allow for 3 hours of reperfusion.
-
Infarct Size Measurement: Excise the heart and perfuse the coronary arteries with saline. Re-occlude the LAD and perfuse the aorta with a vital dye (e.g., Unisperse blue) to delineate the area at risk. Slice the ventricles and incubate in 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk (IS/AAR).
In Vitro Cerebral Ischemia-Reperfusion Model (Oxygen-Glucose Deprivation/Reoxygenation - OGD/R)
This protocol is adapted from methodologies used in neuronal cell culture studies[2][4][5].
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in appropriate media.
-
OGD Induction:
-
Wash the cells with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cells in an anaerobic chamber with a gas mixture of 5% CO2 and 95% N2 for a predetermined duration (e.g., 1-4 hours) to induce ischemia.
-
-
Drug Treatment: Add this compound to the culture medium at the desired concentration (e.g., 1 µM) either before or during OGD, or at the onset of reoxygenation, depending on the experimental design.
-
Reoxygenation:
-
Remove the cells from the anaerobic chamber.
-
Replace the glucose-free medium with the original culture medium containing glucose.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Use assays such as MTT or CCK-8.
-
Apoptosis: Perform TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide staining.
-
Western Blotting: Analyze the expression of key proteins in the signaling pathways of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AMPK).
-
Caption: Workflow for an in vitro OGD/R experiment.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of ischemia-reperfusion injury and for exploring potential therapeutic strategies. Its protective effects are multifaceted, involving the preservation of mitochondrial function, and the inhibition of apoptosis and inflammation. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. 14, 15-EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-EET Suppresses Neuronal Apoptosis in Ischemia-Reperfusion Through the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-EET Maintains Mitochondrial Homeostasis to Inhibit Neuronal Pyroptosis After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 14,15-EET Reduced Brain Injury from Cerebral Ischemia and Reperfusion via Suppressing Neuronal Parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Epoxyeicosatrienoic acids in cardioprotection: ischemic versus reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
Protocol for Assessing Endothelial Function with 14S(15R)-EET Methyl Ester
Application Note
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases. The endothelium plays a pivotal role in maintaining vascular homeostasis through the release of several vasoactive factors, including nitric oxide (NO). Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are emerging as important mediators of endothelial function. Among these, 14,15-EET has been shown to possess potent vasodilatory and anti-inflammatory properties. This application note provides a detailed protocol for assessing the effects of 14S(15R)-EET methyl ester, a stable analog of 14(S),15(R)-EET, on key aspects of endothelial cell function, including proliferation, migration, tube formation (angiogenesis), and nitric oxide production. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of EETs and their analogs in cardiovascular disease.
Core Concepts
This compound is an oxylipin that acts as a potent signaling molecule in the vascular endothelium.[1] Its effects are mediated through specific signaling pathways that influence a range of cellular processes crucial for maintaining endothelial health. Understanding its impact on these processes is vital for evaluating its therapeutic potential.
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
This compound is typically supplied as a solution in ethanol (B145695).[1][2] To prepare it for cell culture experiments, the following steps should be followed:
-
Stock Solution: The product is usually provided at a stock concentration in ethanol.[1][2] Store the stock solution at -20°C as recommended.[2]
-
Working Solutions:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare serial dilutions of the stock solution in a sterile, inert solvent such as ethanol or DMSO.
-
Further dilute these intermediate solutions into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of the solvent (e.g., ethanol) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
-
2. Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. Other suitable endothelial cell lines include human microvascular endothelial cells (HMECs) or bovine aortic endothelial cells (BAECs).
-
Culture Conditions: Culture endothelial cells in appropriate endothelial growth medium supplemented with fetal bovine serum (FBS) and growth factors, according to the supplier's recommendations. Maintain the cells in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically used between passages 3 and 7.
3. Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed endothelial cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control. A positive control, such as Vascular Endothelial Growth Factor (VEGF), should also be included.
-
Incubate the plate for 24 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle control.
4. Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the chemotactic migration of endothelial cells towards a stimulant.
-
Procedure:
-
Coat the porous membrane (typically 8 µm pores) of a Transwell insert with an extracellular matrix protein such as fibronectin or collagen (10 µg/mL) to facilitate cell attachment and migration.
-
Seed endothelial cells (5 x 10⁴ to 1 x 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.
-
In the lower chamber, add a medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control. A positive control, such as VEGF (e.g., 20 ng/mL), should be included.
-
Incubate the plate for 4 to 24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a suitable stain, such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per field or as a fold change relative to the vehicle control.
5. In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Procedure:
-
Thaw a basement membrane extract, such as Matrigel®, on ice and coat the wells of a 96-well plate with it. Allow the gel to solidify at 37°C for at least 30 minutes.
-
Harvest endothelial cells and resuspend them in a basal medium containing various concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control.
-
Seed the cells (1 x 10⁴ to 2 x 10⁴ cells per well) onto the solidified Matrigel®.
-
Incubate the plate for 4 to 18 hours at 37°C.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Express the results as a fold change relative to the vehicle control.
6. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Seed endothelial cells into a 24-well plate and grow them to confluence.
-
Replace the culture medium with a fresh phenol (B47542) red-free medium and incubate for a few hours to establish a baseline.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control for a specified period (e.g., 30 minutes to 24 hours). A known NO donor (e.g., sodium nitroprusside) can be used as a positive control.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: Express the results as the concentration of nitrite (µM) or as a fold change in NO production relative to the vehicle control.
Data Presentation
Table 1: Summary of Expected Quantitative Effects of this compound on Endothelial Function
| Assay | Parameter Measured | Test Substance | Concentration Range | Expected Outcome |
| Cell Proliferation | Cell Viability (Absorbance at 570 nm) | This compound | 0.1 nM - 1 µM | Increased cell proliferation |
| Cell Migration | Number of Migrated Cells | This compound | 10 nM - 1 µM | Increased cell migration |
| Tube Formation | Total Tube Length, Branch Points, Loops | This compound | 100 nM - 1 µM | Enhanced tube formation |
| Nitric Oxide Production | Nitrite Concentration (µM) | This compound | 100 nM - 10 µM | Increased NO production |
Note: The optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.
Signaling Pathways and Visualizations
14,15-EET has been shown to activate several signaling pathways in endothelial cells that are crucial for its pro-angiogenic and protective effects. These include the mTORC2/Akt pathway and the Src-STAT3-VEGF pathway.[3][4]
Experimental Workflow for Assessing Endothelial Function
Caption: Workflow for assessing endothelial function with this compound.
Signaling Pathway of 14,15-EET in Endothelial Cells
Caption: Signaling pathways of 14,15-EET in endothelial cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BKCa Channel Activation by 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-EET methyl ester is a regio- and stereoisomer of epoxyeicosatrienoic acids (EETs), which are metabolic products of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases.[1][2] EETs, including this compound, are potent endogenous signaling molecules with significant vasodilatory properties.[2] These effects are primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa).[3][4] Activation of BKCa channels in vascular smooth muscle cells leads to potassium ion efflux, membrane hyperpolarization, and subsequent relaxation of the blood vessel.[2][5]
These application notes provide detailed protocols for researchers to investigate the activation of BKCa channels by this compound using electrophysiological and vascular reactivity techniques.
Quantitative Data Summary
The following tables summarize the quantitative data available for the effects of this compound and related compounds on vascular tone and BKCa channel activity.
Table 1: Vasodilatory Potency of EETs and Analogs
| Compound | Vessel Type | EC50 (pM) | Reference |
| 14S(15R)-EET | Canine epicardial arterioles | 4 | [2] |
| 14R(15S)-EET | Denuded porcine subepicardial arterioles | 3 | [2] |
| 14,15-EET | Bovine coronary artery | 1 x 10⁶ | [6] |
| (±)14,15-EET | Canine epicardial arterioles | 0.2 | [3] |
| 14(S),15(R)-EET | Canine coronary arterioles | ~100-fold more potent than 11(S),12(R)-EET | [3] |
Table 2: Effect of EETs on BKCa Channel Activity
| Compound | Cell/Tissue Type | Concentration | Effect on BKCa Channel Open Probability (Po) | Reference |
| EETs (general) | Pig coronary artery endothelial cells | < 156 nM | Multiplied initial Po by a mean factor of 4.3 ± 0.6 | [7] |
| EETs (general) | Pig coronary artery endothelial cells (low initial Po) | < 156 nM | Increased initial Po by a factor of 5 (with 500 nM Ca²⁺) | [7] |
| EETs (general) | Pig coronary artery endothelial cells | < 156 nM | Increased initial Po by a factor of 3 (with 1 µM Ca²⁺) | [7] |
| 11,12-EET | Bovine coronary artery smooth muscle cells | 1, 10, 100 nM | 0.5 to 10-fold increase in activity | [1] |
Signaling Pathway
This compound is thought to activate BKCa channels through a Gs alpha protein-coupled mechanism. The proposed signaling cascade involves the binding of the EET to a putative G-protein coupled receptor (GPCR), leading to the activation of the Gs alpha subunit, which then directly gates the BKCa channel, increasing its open probability.
Experimental Protocols
Protocol 1: Cell Culture for BKCa Channel Studies
A. Heterologous Expression in HEK293 Cells
Human Embryonic Kidney 293 (HEK293) cells are a suitable model for studying BKCa channels as they can be transiently or stably transfected to express the desired channel subunits.
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transfected with a plasmid vector containing the cDNA for the human BKCa channel α-subunit (and β-subunits if studying subunit-specific effects) using a suitable transfection reagent. For stable cell lines, selection is performed using an appropriate antibiotic.
B. Primary Culture of Vascular Smooth Muscle Cells (VSMCs)
Primary VSMCs provide a more physiologically relevant system to study native BKCa channels.
-
Tissue Source: Aorta from rodents (e.g., rats, mice).
-
Isolation: The aorta is dissected, and the endothelium and adventitia are removed. The remaining medial layer is minced and subjected to enzymatic digestion (e.g., collagenase and elastase) to isolate single VSMCs.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, L-glutamine, and antibiotics. Cells are grown on collagen-coated dishes.
Protocol 2: Inside-Out Patch-Clamp Electrophysiology
This protocol allows for the direct application of this compound to the intracellular face of the BKCa channel.
1. Solutions and Reagents:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 2 CaCl₂. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be adjusted to desired levels (e.g., 1 µM).
-
This compound stock solution: Prepare a 1 mM stock solution in ethanol (B145695) and store at -80°C. Dilute to the final desired concentration in the bath solution immediately before use.
2. Experimental Procedure:
-
Cell Preparation: Plate cells expressing BKCa channels on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Patch Excision: Retract the pipette from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution (inside-out configuration).
-
Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol (e.g., voltage steps from -80 mV to +80 mV) to record baseline BKCa channel activity.
-
Compound Application: Perfuse the bath with the intracellular solution containing the desired concentration of this compound.
-
Data Recording: Record channel activity in the presence of the compound.
-
Washout: Perfuse the bath with the control intracellular solution to observe reversal of the effect.
Protocol 3: Vascular Reactivity Assay
This protocol assesses the vasodilatory effect of this compound on isolated arterial segments.
1. Tissue Preparation:
-
Isolate a segment of a small artery (e.g., coronary or mesenteric artery) and place it in ice-cold Krebs-Ringer bicarbonate solution.
-
Clean the artery of surrounding connective tissue.
-
Cut the artery into 2-3 mm rings.
-
(Optional) Remove the endothelium by gently rubbing the intimal surface with a fine wire.
2. Experimental Setup:
-
Mount the arterial rings in a wire myograph containing Krebs-Ringer solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
3. Experimental Procedure:
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension after each addition.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to determine the maximal relaxation.
4. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value.
Troubleshooting
-
Low Seal Success Rate (Patch-Clamp): Ensure clean solutions and glassware. Fire-polish pipettes to the appropriate size. Use healthy, low-passage cells.
-
No Channel Activity: Confirm channel expression via other methods (e.g., Western blot, PCR). Ensure appropriate Ca²⁺ concentration in the intracellular solution.
-
Variable Vasodilation Response: Ensure consistent dissection and mounting of arterial rings. Check the viability of the tissue. Prepare fresh drug solutions for each experiment.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of BKCa channel activation and its physiological consequences in the vasculature.
References
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]
- 5. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [bio-protocol.org]
- 6. Patch Clamp Protocol [labome.com]
- 7. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [en.bio-protocol.org]
Synthesis and Purification of 14S(15R)-EET Methyl Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a significant bioactive lipid involved in various physiological processes. The synthesis route commences with the epoxidation of arachidonic acid, followed by esterification to facilitate purification. Purification is achieved through silica (B1680970) gel column chromatography to isolate the methyl ester, and further chiral separation is required to resolve the specific 14S(15R) enantiomer. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the key processes to aid researchers in the efficient production of this important signaling molecule.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including vasodilation, anti-inflammatory effects, and modulation of ion channels.[2][3][4] The biological activity of EETs is often stereospecific, making the synthesis of enantiomerically pure forms, such as 14S(15R)-EET, crucial for pharmacological studies. This application note details a practical approach to synthesize and purify 14S(15R)-EET methyl ester. The methyl ester form is often preferred for its increased stability and ease of purification.[5]
Data Presentation
Table 1: Summary of Yields for the Synthesis of 14,15-EET Methyl Ester
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | Mixture of Arachidonic Acid and 14,15-EET | Arachidonic Acid | Urea-Hydrogen Peroxide | 90% (combined) | [3] |
| 2 | 14,15-EET Methyl Ester | Mixture from Step 1 | CDI, Methanol (B129727) | 52% (pure ester) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 14,15-EET from Arachidonic Acid
This protocol describes a practical method for the epoxidation of arachidonic acid to produce a mixture containing 14,15-EET.[3]
Materials:
-
Arachidonic Acid
-
Urea-Hydrogen Peroxide (UHP)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in dichloromethane.
-
Add urea-hydrogen peroxide to the solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to remove excess reagents.
-
The crude product, a mixture of unreacted arachidonic acid and 14,15-EET, can be partially purified by silica gel column chromatography.[3] The combined yield of this mixture is approximately 90%.[3] The ratio of 14,15-EET to arachidonic acid can be determined by ¹H NMR spectroscopy, with characteristic signals for the epoxide protons of 14,15-EET appearing around 2.95 ppm.[3][5]
Protocol 2: Esterification to 14,15-EET Methyl Ester
To facilitate purification, the mixture of arachidonic acid and 14,15-EET is converted to their corresponding methyl esters.[5]
Materials:
-
Mixture of arachidonic acid and 14,15-EET (from Protocol 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Methanol (MeOH)
-
Solvent for reaction (e.g., Dichloromethane)
Procedure:
-
Dissolve the mixture of arachidonic acid and 14,15-EET in a suitable solvent like dichloromethane.
-
Add CDI to the solution and stir at room temperature to activate the carboxylic acids.
-
After the activation is complete, add methanol to the reaction mixture.
-
Allow the reaction to proceed until the esterification is complete, as monitored by TLC.
-
Work up the reaction mixture to obtain the crude methyl esters.
Protocol 3: Purification of 14,15-EET Methyl Ester
The pure racemic 14,15-EET methyl ester is isolated from the mixture of methyl esters using silica gel column chromatography.[5]
Materials:
-
Crude mixture of methyl esters (from Protocol 2)
-
Silica Gel
-
Eluent system (e.g., Hexane/Ethyl Acetate (B1210297) gradient)
Procedure:
-
Prepare a silica gel column with a suitable diameter and length for the amount of crude product.
-
Load the crude mixture of methyl esters onto the column.
-
Elute the column with a hexane/ethyl acetate solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure 14,15-EET methyl ester.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 14,15-EET methyl ester. A yield of approximately 52% can be expected for the pure ester.[5]
Protocol 4: Chiral Separation of this compound
To obtain the specific 14S(15R) enantiomer, chiral phase High-Performance Liquid Chromatography (HPLC) is employed.[6]
Materials:
-
Racemic 14,15-EET methyl ester
-
Chiral HPLC column (e.g., Chiralcel OB or Chiralcel OD)[6]
-
HPLC-grade solvents for the mobile phase (e.g., Hexane/Isopropanol)
Procedure:
-
Dissolve the racemic 14,15-EET methyl ester in the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate it with the chosen mobile phase. The selection of the mobile phase composition is critical for achieving good separation.[7]
-
Inject the sample onto the column and run the separation under isocratic conditions.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).
-
Collect the fractions corresponding to the desired 14S(15R) enantiomer. The elution order will depend on the specific chiral stationary phase and mobile phase used.
-
Combine the fractions containing the pure enantiomer and evaporate the solvent.
Visualizations
Synthesis and Esterification Workflow
Caption: Workflow for the synthesis of 14,15-EET and its subsequent esterification.
Purification and Chiral Separation Workflow
Caption: Workflow for the purification and chiral separation of this compound.
Simplified Signaling Context of 14,15-EET
Caption: Simplified overview of 14,15-EET synthesis, action, and metabolism.
References
- 1. pnas.org [pnas.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Radiolabeling and Binding Studies of 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(S),15(R)-Epoxyeicosatrienoic acid (EET) methyl ester is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. As a member of the EET family, it is implicated in a variety of physiological and pathological processes, including vasodilation, anti-inflammatory responses, and cellular signaling. Understanding the interaction of 14S(15R)-EET methyl ester with its cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radiolabeling of this compound is an essential technique for conducting high-sensitivity binding studies to characterize its receptor interactions, determine binding affinity, and quantify receptor density in various tissues and cell types.
These application notes provide detailed protocols for the radiolabeling of this compound and its use in saturation and competitive binding assays. Additionally, a summary of its known signaling pathways is presented.
Data Presentation
Table 1: Quantitative Data from Radioligand Binding Studies with [³H]-14,15-EET
| Radioligand | Cell/Tissue Type | Assay Type | Kd (nM) | Bmax (pmol/mg protein or pmol/10⁶ cells) | Competing Ligand | Ki (nM) | Reference |
| 14(R),15(S)-[³H]EET | Guinea Pig Mononuclear (GPM) cell membranes | Saturation | 5.7 | 2.4 pmol/mg protein | - | - | [1] |
| [³H]-14,15-EET | U-937 Monocytes | Saturation | 13.84 ± 2.58 | 3.54 ± 0.28 pmol/10⁶ cells | - | - | [2] |
| [³H]14(15)-EET | Isolated Guinea Pig Monocytes | Competitive | - | - | This compound | 612.5 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium (B154650)
This protocol is a proposed method based on the general principles of tritiating unsaturated fatty acid methyl esters.[3] It requires a custom synthesis of the acetylenic precursor of this compound.
Materials:
-
14S(15R)-epoxyeicosa-5,8,11-triynoic acid methyl ester (custom synthesis)
-
Tritiated disiamylborane (B86530)
-
Tritiated acetic acid
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert gas (e.g., argon or nitrogen)
-
Thin-layer chromatography (TLC) supplies
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: All reactions should be carried out under an inert atmosphere in a certified radiological facility. Glassware must be thoroughly dried.
-
Reduction Reaction:
-
Dissolve the 14S(15R)-epoxyeicosa-5,8,11-triynoic acid methyl ester in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (typically 0°C or lower).
-
Slowly add the tritiated disiamylborane to the solution. The stoichiometry should be carefully calculated to achieve partial reduction of the triple bonds.
-
Allow the reaction to proceed for the determined time, monitoring the progress by TLC.
-
-
Protonolysis:
-
Quench the reaction by the slow addition of tritiated acetic acid. This step introduces tritium atoms at the newly formed double bonds.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting tritiated this compound using preparative TLC or HPLC.
-
Collect the fractions corresponding to the desired product.
-
-
Analysis and Quantification:
-
Confirm the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.
-
Determine the specific activity (Ci/mmol) of the radiolabeled compound using a scintillation counter and by quantifying the mass of the compound.
-
Protocol 2: Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand to its receptor.
Materials:
-
[³H]-14S(15R)-EET methyl ester (or other suitable radiolabeled analog)
-
Cell membranes or whole cells expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled ligand in the binding buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
-
Incubation:
-
To the "total binding" tubes, add the cell membranes (e.g., 50-100 µg of protein) and the corresponding concentration of radiolabeled ligand.
-
To the "non-specific binding" tubes, add the cell membranes, the same concentration of radiolabeled ligand, and a high concentration of unlabeled ligand (e.g., 1000-fold excess) to saturate the specific binding sites.
-
Incubate all tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radiolabeled ligand (x-axis).
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled compound for a receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound in the binding buffer.
-
Use a single, fixed concentration of the radiolabeled ligand, typically at or below its Kd value.
-
-
Incubation:
-
In triplicate tubes, add the cell membranes, the fixed concentration of radiolabeled ligand, and the varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no unlabeled competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate all tubes to equilibrium.
-
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled test compound (x-axis).
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Signaling Pathways and Experimental Workflows
References
- 1. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tritioboration and synthesis of tritium-labeled polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of 14S(15R)-EET methyl ester in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 14S(15R)-EET methyl ester in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in various solvents?
A1: this compound is a lipophilic compound. Its solubility in common laboratory solvents has been determined for the racemic mixture, (±)14(15)-EET methyl ester, and is expected to be nearly identical for the 14S(15R) enantiomer. The approximate solubilities are summarized in the table below.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL |
| Ethanol (B145695) | 50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL[1] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are suitable choices. For example, to prepare a 10 mM stock solution, dissolve 3.35 mg of this compound (Formula Weight: 334.5 g/mol ) in 1 mL of DMSO or ethanol. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the recommended method for preparing working solutions in aqueous buffers or cell culture media?
A3: Due to its low aqueous solubility, direct dissolution in buffers or media is not recommended. The best practice is to dilute the concentrated organic stock solution into the aqueous vehicle. To minimize the risk of precipitation, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer or cell culture medium. This rapid mixing helps to prevent localized high concentrations that can lead to insolubility.
Q4: What is the stability of this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advisable to prepare fresh working solutions for each experiment. The ester moiety may be susceptible to hydrolysis, especially at non-neutral pH.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute the stock solution into my aqueous buffer or cell culture medium.
-
Cause: The solubility limit of the compound in the final aqueous solution has been exceeded.
-
Solution 1: Decrease the Final Concentration. The most direct approach is to lower the final working concentration of the compound in your experiment.
-
Solution 2: Optimize the Dilution Method. Instead of adding the aqueous buffer to your stock, slowly add the stock solution to the continuously mixing aqueous buffer. This ensures rapid dispersion.
-
Solution 3: Reduce the Organic Solvent Percentage. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, ideally at or below 0.1%, to reduce solvent-induced artifacts and toxicity. Preparing a more concentrated stock solution allows for the addition of a smaller volume to the aqueous medium.
-
Solution 4: Use a Co-solvent System. In some cases, preparing the stock in a mixture of solvents may improve solubility upon dilution. However, this needs to be empirically tested for your specific application.
Issue 2: I am observing cellular toxicity or unexpected effects in my vehicle control wells.
-
Cause: The concentration of the organic solvent used to dissolve the this compound may be too high for your specific cell line.
-
Solution: Reduce the final concentration of the solvent in your assay medium. It is crucial to test the tolerance of your cell line to a range of solvent concentrations to determine the maximum non-toxic level.
Issue 3: Inconsistent results are observed between experimental replicates.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound, leading to variability in the effective concentration.
-
Solution: Before adding to your assay, always visually inspect all solutions for any signs of precipitation or cloudiness. Prepare fresh dilutions for each experiment from a fully dissolved stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 1 mg of this compound.
-
Add 299 µL of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a frozen aliquot of the 10 mM stock solution of this compound at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add 1 µL of the 10 mM stock solution. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET
14,15-Epoxyeicosatrienoic acid (14,15-EET), the unesterified form of the compound, is known to exert its biological effects through multiple signaling pathways. A primary mechanism involves its interaction with G protein-coupled receptors (GPCRs). While a specific high-affinity receptor remains to be definitively identified, 14,15-EET has been shown to activate several prostaglandin (B15479496) receptors, such as PTGER2 and PTGER4. This activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[2] Another significant downstream effect of 14,15-EET signaling is the activation of large-conductance Ca2+-activated K+ (BKCa) channels, which can lead to cell membrane hyperpolarization and vasodilation.
Caption: Simplified signaling pathway of 14,15-EET.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for preparing and using this compound in cell-based experiments.
Caption: Workflow for preparing this compound for cell-based assays.
References
Preventing hydrolysis of 14S(15R)-EET methyl ester in vitro
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the in vitro hydrolysis of 14S(15R)-EET methyl ester. Hydrolysis converts the methyl ester to its corresponding carboxylic acid, 14S(15R)-EET, a potent signaling molecule. This conversion can introduce a significant confounding variable, leading to misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of this compound?
Q2: What are the primary causes of this compound hydrolysis in a laboratory setting?
A: Hydrolysis can be triggered by two main factors:
-
Chemical Hydrolysis: This is primarily driven by pH and temperature. The ester bond is susceptible to cleavage under both acidic and, especially, alkaline conditions.[5][6] Elevated temperatures can accelerate this process.
-
Enzymatic Hydrolysis: Biological samples, particularly cell culture media containing fetal bovine serum (FBS) or tissue homogenates, contain enzymes called carboxylesterases or lipases.[7][8] These enzymes efficiently catalyze the hydrolysis of ester bonds, converting the methyl ester to the free acid.[9][10]
Q3: How should I store this compound to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation. According to vendor recommendations and general guidelines for handling lipids, the compound should be stored at -20°C.[11] For long-term storage, -80°C is also recommended to minimize any potential for degradation.[12] The product is typically supplied in an organic solvent like ethanol.[11] It should be stored in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and exposure to moisture.[13] A stability of at least two years can be expected under these conditions.[11]
Q4: What is the best way to prepare working solutions for my experiments?
A: To minimize hydrolysis when preparing solutions:
-
Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as ethanol, DMSO, or DMF.[14] Store these at -20°C or -80°C under an inert gas like argon or nitrogen if possible.
-
Aqueous Working Solutions: Avoid storing the compound in aqueous buffers for extended periods. Prepare aqueous solutions fresh for each experiment. When diluting the organic stock into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low and compatible with your experimental system. The final pH of the solution should be near neutral (pH 7.4), as basic conditions promote hydrolysis.[15]
Q5: How can I verify if my this compound has hydrolyzed?
A: Analytical chemistry techniques are required to confirm the integrity of your compound. The most common methods involve chromatography to separate the methyl ester from the free acid, followed by detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the more polar carboxylic acid from the less polar methyl ester.[16]
-
Gas Chromatography (GC): GC is a standard method for analyzing fatty acid methyl esters (FAMEs).[17]
-
Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS or GC-MS) provides the highest sensitivity and specificity for identifying and quantifying both the parent ester and the hydrolyzed acid.
Troubleshooting Guide
Problem: My experiment with this compound shows unexpected biological activity, similar to my 14,15-EET positive control.
This common issue strongly suggests that your methyl ester may have hydrolyzed. Follow this workflow to diagnose the problem.
Data & Protocols
Factors Influencing Ester Hydrolysis
The stability of the methyl ester is highly dependent on the experimental conditions. The following table summarizes general expectations for ester stability.
| Condition | Potential for Hydrolysis | Rationale |
| pH | ||
| Acidic (pH < 6) | Moderate | Acid-catalyzed hydrolysis can occur, but is generally slower than base-catalyzed hydrolysis. |
| Neutral (pH 7-7.4) | Low (Chemical) / High (Enzymatic) | Chemically stable, but susceptible to enzymatic hydrolysis if esterases are present.[7] |
| Alkaline (pH > 8) | High | Base-catalyzed saponification is a rapid and generally irreversible reaction.[5] |
| Temperature | ||
| -80°C to -20°C | Very Low | Recommended for long-term storage to minimize all chemical reactions.[11] |
| 4°C | Low | Suitable for short-term storage (hours to a few days) of stock solutions. |
| Room Temp (20-25°C) | Moderate | Risk of hydrolysis increases, especially in aqueous solutions.[18] |
| 37°C (Incubation) | High | Physiological temperature significantly accelerates both chemical and enzymatic hydrolysis.[7] |
| Solvent | ||
| Anhydrous Ethanol/DMSO | Very Low | Recommended for stock solutions as the lack of water prevents hydrolysis.[11] |
| Aqueous Buffer / Media | High | Water is a reactant in hydrolysis. Risk is high, especially with prolonged incubation. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt: Upon receiving the this compound solution (typically in ethanol), immediately store it at -20°C or -80°C.[11][12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to warm the vial to room temperature, briefly centrifuge to collect the contents, and create smaller aliquots in clean, amber glass vials with Teflon-lined caps.[13] Purge the vials with an inert gas (argon or nitrogen) before sealing.
-
Stock Solution: The supplied solution can be used as the primary stock. Ensure it is tightly sealed and stored at -20°C or below.
-
Working Solution Preparation:
-
Remove an aliquot of the stock solution from the freezer and allow it to equilibrate to room temperature before opening.
-
Perform serial dilutions in your final aqueous buffer or cell culture medium immediately before use.
-
Vortex gently to mix. Ensure the final concentration of the organic solvent is minimal (<0.5%) to avoid solvent effects in your assay.
-
Do not store the diluted aqueous solutions. Discard any unused working solution.
-
Protocol 2: Assessing Hydrolytic Stability in Your System
This protocol allows you to quantify the stability of the methyl ester under your specific experimental conditions.
-
Preparation: Prepare your experimental medium (e.g., cell-free DMEM + 10% FBS).
-
Incubation: Add this compound to the medium at the final concentration used in your experiments. As a control, add the same amount to a simple buffer like PBS (pH 7.4).
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Sample Quenching: Immediately stop any potential enzymatic activity by adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., 14,15-EET-d11). This will precipitate proteins.
-
Extraction:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the lipids.
-
-
Analysis: Analyze the extracted samples by LC-MS. Develop a method that can resolve this compound from 14S(15R)-EET. Quantify the amount of each compound at every time point to determine the rate of hydrolysis.
Visualizations
Signaling Consequences of Hydrolysis
Hydrolysis of the inactive methyl ester yields the active 14,15-EET, which can trigger downstream signaling. This diagram illustrates a simplified version of the FAK/PI3K/AKT pathway, which is involved in cell survival, proliferation, and migration, and can be activated by 14,15-EET.[1]
References
- 1. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Enzymatic hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids - Monash University - Figshare [bridges.monash.edu]
- 10. research.monash.edu [research.monash.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. caymanchem.com [caymanchem.com]
- 15. abcam.cn [abcam.cn]
- 16. mdpi.com [mdpi.com]
- 17. Study of the Oxidative Stability of Chia Oil (Salvia hispanica L.) at Various Concentrations of Alpha Tocopherol [mdpi.com]
- 18. Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions [mdpi.com]
Technical Support Center: Optimizing 14S(15R)-EET Methyl Ester for In Vivo Studies
Welcome to the technical support center for the in vivo application of 14S(15R)-EET methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
14S(15R)-EET (epoxyeicosatrienoic acid) methyl ester is an esterified form of a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) enzymes. The methyl ester form offers increased stability for long-term storage and can be hydrolyzed to the active free acid in vivo.[1] In research, it is investigated for its potent biological effects, including vasodilation, anti-inflammatory properties, and promotion of tissue regeneration.[2]
Q2: What are the key signaling pathways activated by 14,15-EET?
14,15-EET has been shown to activate several key signaling pathways, including:
-
mTORC2/Akt Pathway: This pathway is involved in inhibiting endothelial senescence and improving endothelium-dependent vasodilation.[3]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-DHET can activate PPARα, which plays a role in lipid metabolism and inflammation.[1] It can also activate PPARγ to inhibit fibroblast activation.[4]
-
EGFR/PI3K/Akt and ERK1/2 Pathways: These pathways are implicated in 14,15-EET's effects on cell proliferation and anti-apoptosis in certain cancer cell lines.[5]
-
TGF-β1-Smad2/3 Pathway: 14,15-EET can inhibit this pathway in a PPARγ-dependent manner, which is relevant in the context of fibrosis.[4]
-
Transient Receptor Potential Vanilloid 4 (TRPV4) Channels: In some vascular beds, 11,12-EET, a regioisomer of 14,15-EET, causes vasodilation through the activation of TRPV4 channels, leading to the opening of calcium-activated potassium channels.[6]
Q3: What is the typical dose range for this compound in in vivo studies?
The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the biological endpoint being investigated. It is crucial to perform dose-response studies to determine the effective concentration for your specific experimental setup. The table below summarizes some reported in vivo doses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of biological effect | 1. Inadequate Dose: The concentration of 14,15-EET methyl ester may be too low to elicit a response. 2. Instability/Degradation: The compound may have degraded in the formulation or after administration.[7] 3. Inefficient Hydrolysis: The methyl ester may not be efficiently hydrolyzed to the active free acid in the target tissue. 4. Formulation Issues: The compound may not be properly solubilized, leading to poor bioavailability. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration. 2. Fresh Preparation & Proper Storage: Prepare formulations fresh before each experiment. Store the stock solution at -20°C or lower.[8] 3. Consider Free Acid: If hydrolysis is a concern, consider using the 14S(15R)-EET free acid, though it is less stable. 4. Optimize Formulation: Refer to the detailed formulation protocols below. Ensure complete dissolution of the compound. |
| High variability in results | 1. Inconsistent Formulation: Variations in the preparation of the dosing solution can lead to inconsistent concentrations. 2. Inconsistent Administration: Variations in the injection technique (e.g., depth, speed) can affect absorption. 3. Animal-to-Animal Variation: Biological variability between animals can contribute to different responses. | 1. Standardize Formulation Protocol: Follow a strict, validated protocol for preparing the dosing solution. 2. Standardize Administration Technique: Ensure all personnel are trained and use a consistent technique for administration. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Precipitation of compound in formulation | 1. Poor Solubility: 14,15-EET methyl ester is a lipid and has low solubility in aqueous solutions.[1] 2. Incorrect Vehicle: The chosen vehicle may not be appropriate for solubilizing the compound at the desired concentration. | 1. Use a Co-solvent System: Employ a vehicle containing a small amount of an organic solvent like DMSO or ethanol, followed by dilution with a surfactant-containing aqueous solution.[9][10][11] 2. Sonication/Vortexing: Gently sonicate or vortex the solution to aid in dissolution. 3. Filtration: Filter the final formulation through a 0.22 µm syringe filter to remove any undissolved particles before injection. |
| Adverse effects in animals | 1. Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents or surfactants, can cause adverse effects.[10][11] 2. High Dose: The dose of 14,15-EET methyl ester may be in the toxic range. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. 2. Minimize Organic Solvents: Use the lowest possible concentration of organic solvents required for dissolution. 3. Dose-Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: Reported In Vivo Doses of 14,15-EET and its Analogs
| Compound | Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| 14,15-EET | Mice | Intravenous | 0.3 mg/kg | Inhibition of platelet aggregation | [9] |
| 14,15-EET | Mice | Systemic (minipump) | 15 µg/kg/day | Stimulation of liver regeneration | [2] |
| 11,12-EET | Mice | Systemic (minipump) | 15 µg/kg/day | Stimulation of liver regeneration | [2] |
| EET-A (analog) | Rats | Intraperitoneal | 10 mg/kg | Protection against cisplatin (B142131) nephrotoxicity | [11] |
| EET-F01 (analog) | Rats | Intraperitoneal | 2 mg/kg and 20 mg/kg | Protection against cisplatin nephrotoxicity | [11] |
Table 2: In Vitro Vasodilatory Potency of 14S(15R)-EET
| Preparation | EC50 | Reference |
| Canine epicardial arterioles | 4 pM | [8] |
| Denuded porcine subepicardial arterioles | 3 pM | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous (IV) Injection
This protocol is a general guideline and may require optimization for your specific needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Prepare Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing DMSO, PEG300, and Tween 80. A common starting ratio is 1:4:0.5 (DMSO:PEG300:Tween 80) by volume.
-
Formulation: a. Add the required volume of the this compound stock solution to the vehicle mixture. b. Vortex gently to mix. c. Slowly add sterile saline or PBS to the mixture to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
-
Final Preparation: a. Vortex the final solution gently to ensure homogeneity. b. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or decreasing the final concentration). c. Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.
-
Administration: Administer the formulation to the animals immediately after preparation.
Protocol 2: Quantification of 14,15-EET in Plasma by LC-MS/MS
This is a generalized protocol for the analysis of EETs. Specific parameters will need to be optimized for your instrument and standards.
Materials:
-
Plasma samples
-
Deuterated internal standard (e.g., 14,15-EET-d8)
-
Ethyl acetate (B1210297) or other suitable organic solvent for liquid-liquid extraction
-
Formic acid
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add the deuterated internal standard. c. Acidify the sample with a small volume of formic acid.
-
Extraction: a. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction process on the aqueous layer. f. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto a suitable C18 reverse-phase column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B). c. Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 14,15-EET and its internal standard. d. Quantify the amount of 14,15-EET in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[5][12][13][14]
Visualizations
Caption: In vivo workflow of this compound from administration to biological effect.
Caption: Simplified signaling pathways of 14,15-EET in endothelial cells and fibroblasts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 14,15-Epoxyeicosatrienoic acid (14,15-EET) | Others 12 | 81276-03-1 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting non-specific binding of 14S(15R)-EET methyl ester
Welcome to the Technical Support Center for 14S(15R)-EET Methyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, with a focus on mitigating non-specific binding. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Non-Specific Binding
High non-specific binding (NSB) is a common challenge when working with lipophilic compounds like this compound, potentially obscuring specific binding signals and leading to inaccurate data. The following guide provides targeted strategies to address this issue.
Question: My binding assay with this compound is showing high non-specific binding. What are the potential causes and how can I reduce it?
Answer:
High non-specific binding with this compound can arise from several factors related to its lipophilic nature. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Strategies |
| Compound Properties | This compound is hydrophobic and can bind to lipids, proteins, and other surfaces non-specifically.[1] | Optimize Ligand Concentration: Use the lowest possible concentration of the radiolabeled ligand, ideally at or below its Kd, to minimize non-specific interactions.[2] |
| Check Purity: Ensure the purity of both the labeled and unlabeled ligand. Impurities can contribute to non-specific binding. | ||
| Assay Conditions | Suboptimal buffer composition, incubation time, or temperature can increase non-specific interactions. | Adjust Buffer pH: Experiment with a range of pH values to find the optimal condition that minimizes non-specific binding while maintaining specific interactions. |
| Include Blocking Agents: Add Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer to block non-specific binding sites on assay tubes and other components.[3] | ||
| Add Detergents/Surfactants: For lipophilic ligands, including a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) can help reduce hydrophobic interactions with non-target surfaces.[3] | ||
| Optimize Incubation Time and Temperature: Shorter incubation times may reduce non-specific binding, but ensure that specific binding reaches equilibrium. | ||
| Receptor Preparation | High concentrations of membrane protein can increase the number of non-specific binding sites. | Reduce Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal concentration that provides a good specific binding signal without excessive non-specific binding. |
| Ensure Proper Homogenization and Washing: Thoroughly wash membrane preparations to remove endogenous ligands and other interfering substances. | ||
| Separation of Bound/Free Ligand | Inadequate washing or issues with the filtration process can lead to high background. | Increase Wash Volume and/or Number of Washes: Use a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps to more effectively remove unbound ligand. |
| Pre-treat Filters: Pre-soak glass fiber filters in a solution like 0.3% polyethylenimine (PEI) to reduce the binding of the ligand to the filter itself.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is the methyl ester form of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid.[5] 14,15-EET is a signaling molecule involved in various physiological processes, including vasodilation, anti-inflammation, and cellular proliferation.[6][7] The methyl ester form is often used in research due to its increased stability.
Q2: How should I prepare and handle this compound for my experiments?
A2: this compound is typically supplied in an organic solvent like ethanol (B145695).[5] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous buffer of choice. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting the biological system. Due to its lipophilic nature, ensure thorough mixing to achieve a homogenous solution.
Q3: What is the expected binding affinity of this compound?
A3: In a competitive binding assay using [3H]14(15)-EET, this compound has been shown to bind to isolated guinea pig monocytes with a Ki value of 612.5 nM.[5][8]
Q4: What are the known signaling pathways activated by 14,15-EET?
A4: 14,15-EET has been shown to activate several signaling pathways, often in a cell-type-specific manner. Some of the key pathways include:
-
G-Protein Coupled Receptors (GPCRs): Evidence suggests that some effects of 14,15-EET are mediated through Gs-coupled GPCRs, leading to an increase in intracellular cAMP.[6][7][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-DHET can act as ligands for PPARs.
-
Receptor Tyrosine Kinases: In some cancer cell lines, 14,15-EET has been shown to activate pathways involving the Epidermal Growth Factor Receptor (EGFR), leading to downstream activation of ERK and PI3K/AKT signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Binding Affinity of this compound
| Compound | Assay Type | Radioligand | Cell/Tissue Type | Ki (nM) |
| This compound | Competitive Binding | [3H]14(15)-EET | Guinea Pig Monocytes | 612.5[5][8] |
Table 2: Vasoactive Properties of EETs and Analogs
| Compound | Biological Effect | System | EC50 |
| This compound | Dilation | Canine Epicardial Arterioles | 4 pM[5] |
| This compound | Dilation | Porcine Subepicardial Arterioles | 3 pM[5] |
| 14,15-EET | Vasorelaxation | Bovine Coronary Artery Rings | 2.2 µM[6] |
| Tetrazole analog of 14,15-EET | Vasorelaxation | Bovine Coronary Artery Rings | 0.18 µM[10] |
| Oxadiazole-5-thione analog of 14,15-EET | Vasorelaxation | Bovine Coronary Artery Rings | 0.36 µM[10] |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for this compound
This protocol is a generalized procedure based on standard radioligand binding assays and specific information available for EETs.[4][11]
1. Reagents and Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [3H]14,15-EET.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled 14,15-EET (e.g., 10 µM).
-
Receptor Source: Membrane preparation from a cell line or tissue known to express EET binding sites (e.g., guinea pig monocytes).
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [3H]14,15-EET (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, [3H]14,15-EET, a high concentration of unlabeled 14,15-EET, and the membrane preparation.
-
Competitive Binding: Add binding buffer, [3H]14,15-EET, varying concentrations of this compound, and the membrane preparation.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.3% PEI.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Simplified signaling pathways of 14,15-EET.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
How to improve the delivery of 14S(15R)-EET methyl ester in animal models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14S(15R)-EET methyl ester. This resource provides detailed guidance on improving the delivery of this compound in animal models, addressing common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound is an esterified form of 14,15-Epoxyeicosatrienoic acid (14,15-EET), a lipid signaling molecule derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] The methyl ester form is often used because it is more stable for long-term storage.[3][4] The primary challenges in its delivery are:
-
Poor Solubility: As a lipid, it has low aqueous solubility, making formulation for in vivo use difficult.[5]
-
Rapid Metabolism: Endogenous EETs are quickly hydrolyzed by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs), resulting in a very short in vivo half-life.[1][6][7] While the methyl ester may offer some protection, rapid hydrolysis in vivo is a significant hurdle.
-
Chemical Instability: The molecule is susceptible to auto-oxidation, which can complicate handling and storage.[6]
Q2: What is the benefit of using the methyl ester form over the free acid?
A2: The primary benefit is enhanced stability for long-term storage.[3][4] The methyl ester can be readily hydrolyzed to the active free acid form just before use. It has been shown to be equipotent to the parent 14,15-EET in inducing relaxation of bovine coronary arteries.[3]
Q3: What are the common routes of administration for EETs and their analogs in animal models?
A3: Common administration routes include:
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability, bypassing metabolic barriers in the gut. It is suitable for acute studies and assessing direct pharmacological effects.[8][9]
-
Intraperitoneal (IP) Injection: A common route in rodent models that allows for systemic absorption, though it may be slower and less complete than IV.
-
Oral Gavage: Desirable for its convenience and clinical relevance, but presents the greatest challenge due to the harsh gastrointestinal environment, enzymatic degradation, and low permeability.[10][11] Formulations are critical for success.
Q4: How does 14,15-EET exert its biological effects?
A4: 14,15-EET is a signaling molecule with diverse effects, including vasodilation, anti-inflammation, and cardioprotection.[12][13] It can act through several pathways:
-
GPCRs: It is thought to interact with G-protein coupled receptors on the cell surface.[12][14]
-
Ion Channels: It can activate potassium channels (like BKCa), leading to hyperpolarization and relaxation of smooth muscle cells.[7]
-
TRPV4: It can act as an agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to calcium influx.[15]
-
PPARs: Its metabolite, 14,15-DHET, can activate Peroxisome Proliferator-Activated Receptor-α (PPARα).[16]
-
FAK/PI3K/AKT Pathway: In some contexts, it can activate this pathway, influencing cell migration and proliferation.[17]
Troubleshooting Guides
Problem 1: Low Bioavailability or Efficacy with Oral Administration
My compound shows poor results when given orally. What are the likely causes and solutions?
This is a common issue stemming from the harsh gastrointestinal (GI) environment and the physicochemical properties of the lipid.[10][18]
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation in Stomach Acid | Encapsulate the compound in enteric-coated nanoparticles or capsules that only dissolve in the higher pH of the intestine. |
| Enzymatic Degradation | Co-administer with enzyme inhibitors (use with caution due to potential side effects). More effectively, use formulation strategies like liposomes or mucoadhesive polymers to protect the compound.[19][20] |
| Low Aqueous Solubility | Improve solubility by formulating with vehicles such as PEG400, Tween 80, or by creating a suspension in carboxymethyl cellulose (B213188) (CMC).[8] Complexation with cyclodextrins can also enhance solubility. |
| Poor Permeability Across Gut Wall | Incorporate permeation enhancers into the formulation. Develop more stable, orally active analogs with improved pharmacokinetic properties.[13][21] |
Problem 2: Compound Precipitates in Formulation Vehicle
When I prepare my dosing solution, the compound crashes out. How can I fix this?
Precipitation indicates that the compound's solubility limit in the chosen vehicle has been exceeded.
| Vehicle Type | Troubleshooting Steps & Solutions |
| Aqueous Buffers (e.g., PBS) | This compound has very low solubility in aqueous buffers (~1 mg/mL in PBS pH 7.2).[3][22] First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695).[3] Then, slowly add this stock solution to the aqueous vehicle while vortexing. The final concentration of the organic solvent should be minimal and confirmed to be non-toxic for the animal model. |
| Oil-Based Vehicles (e.g., Corn Oil) | Ensure the compound is fully dissolved in a small volume of a compatible solvent (like DMSO) before adding it to the oil.[8] Gentle warming and sonication can aid dissolution, but be cautious of compound degradation at high temperatures. |
| Suspensions (e.g., CMC) | To create a stable suspension, ensure the particle size of the compound is minimized. Use a proper suspending agent like 0.5% carboxymethyl cellulose.[8] Consistent mixing is crucial before each dose is drawn. |
Problem 3: Rapid Inactivation In Vivo Leading to Short Duration of Action
The observed effect of my compound is very transient. How can I extend its activity?
This is likely due to rapid hydrolysis of the ester and epoxide moieties by plasma esterases and soluble epoxide hydrolase (sEH).[7]
| Approach | Description & Rationale |
| Co-administration with sEH Inhibitor | Administering a selective sEH inhibitor (e.g., t-AUCB) can prevent the conversion of EETs to their less active DHET metabolites, thereby increasing the circulating levels and half-life of the active compound.[23][24] |
| Formulation Strategies | Encapsulating the compound in liposomes or nanoparticles can shield it from metabolic enzymes, leading to a sustained-release profile. |
| Use of Stable Analogs | For chronic studies, consider using structurally related, metabolically stable EET analogs that are resistant to sEH hydrolysis and have been designed for oral activity.[5][13][21] |
Experimental Protocols & Data
Protocol 1: Preparation of an Intravenous (IV) Formulation
This protocol is for preparing a formulation suitable for tail-vein injection in mice.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Stock Solution: Dissolve the required amount of this compound in a minimal volume of ethanol or DMSO. For example, prepare a 10 mg/mL stock.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing components in the following ratio: 10% DMSO (or ethanol), 40% PEG300, 5% Tween 80, and 45% sterile saline. A common final formulation might be 5-10% DMSO, 40% PEG300, and the remainder saline.[8]
-
Final Formulation: While vortexing the vehicle from Step 2, slowly add the stock solution from Step 1 to reach the desired final concentration (e.g., 1 mg/mL).
-
Clarity Check: Ensure the final solution is clear and free of precipitates. If not, adjust solvent ratios or reduce the final concentration.
-
Administration: Administer to animals via tail-vein injection. The injection volume should be calculated based on animal weight (e.g., 5-10 mL/kg).
Protocol 2: Preparation of an Oral Gavage Formulation (Suspension)
This protocol is for preparing a suspension for oral administration in rodents.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium salt (CMC-Na)
-
Sterile, deionized water
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously until it is fully dissolved.[8] This may take some time.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Create Suspension: Add the powdered compound directly to the 0.5% CMC vehicle.
-
Homogenize: Use a homogenizer or sonicator to create a fine, uniform suspension.
-
Administration: Vigorously mix the suspension before drawing each dose to ensure uniformity. Administer using a proper gavage needle.
Quantitative Data: Solubility of EETs and Analogs
The following table summarizes solubility data for the parent compound and its methyl ester, which is critical for formulation development.
| Compound | Vehicle | Solubility | Reference(s) |
| (±)14(15)-EET | DMF | 50 mg/mL | [22] |
| DMSO | 50 mg/mL | [22] | |
| Ethanol | 50 mg/mL | [22] | |
| PBS (pH 7.2) | 1 mg/mL | [22] | |
| (±)14(15)-EET methyl ester | DMF | 50 mg/mL | [3] |
| DMSO | 50 mg/mL | [3] | |
| Ethanol | 50 mg/mL | [3] | |
| PBS (pH 7.2) | 1 mg/mL | [3] | |
| This compound | Ethanol | Soluble | [25] |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of 14,15-EET and its metabolite 14,15-DHET.
Experimental Workflow
Caption: Decision workflow for selecting an appropriate delivery strategy.
Troubleshooting Logic
Caption: Logical flowchart for troubleshooting poor in vivo efficacy results.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid (14,15-EET) | Others 12 | 81276-03-1 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. The challenges of oral drug delivery via nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Preservation of epoxyeicosatrienoic acid bioavailability prevents renal allograft dysfunction and cardiovascular alterations in kidney transplant recipients [escholarship.org]
- 24. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
Stability of 14S(15R)-EET methyl ester in different solvents and temperatures
Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in its methyl ester form?
This compound is the methyl ester derivative of 14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET), a biologically active lipid metabolite of arachidonic acid. The methyl ester form is more stable for long-term storage compared to the free acid, which is susceptible to degradation.[1][2] The methyl ester can be readily hydrolyzed to the active free acid form just prior to experimental use.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C .[3][4] It is typically supplied as a solution in an organic solvent, such as ethanol (B145695).[1][3][5] Under these conditions, it is stable for at least two years.[1][2][3]
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents including ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][6] It has limited solubility in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][6]
Q4: What are the primary degradation pathways for 14,15-EET and its methyl ester?
The parent compound, 14,15-EET, is primarily metabolized in biological systems by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][4][7] The methyl ester is susceptible to chemical hydrolysis of the ester bond to yield the free acid and methanol, a reaction that is accelerated under acidic or basic conditions.[8][9] The epoxide ring can also be hydrolyzed, particularly under acidic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure the compound has been stored correctly at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Incomplete hydrolysis to the free acid | If your assay requires the free acid, ensure the hydrolysis protocol is complete. Verify hydrolysis using an analytical method like HPLC or TLC. See the detailed protocol below for hydrolysis. |
| Precipitation in aqueous buffer/media | Due to its lipophilic nature, the compound may precipitate in aqueous solutions. Prepare stock solutions in an organic solvent like ethanol or DMSO and then dilute into the aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution. |
| Solvent incompatibility | The solvent used for the stock solution (e.g., DMSO, ethanol) may interfere with the biological assay. Run a solvent control to check for any effects. |
Issue 2: Difficulty Dissolving the Compound in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO). Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation. |
| Incorrect pH of the buffer | While the methyl ester is more stable, extreme pH values can promote hydrolysis and affect solubility. Use a buffer with a pH close to neutral (pH 7.0-7.4) for dilutions. |
Stability Data
The following tables provide representative data on the stability of this compound in different solvents and at various temperatures. This data is illustrative and based on the general chemical properties of polyunsaturated fatty acid methyl esters. Actual stability may vary based on experimental conditions, such as exposure to light and oxygen.
Table 1: Stability of this compound in Different Solvents at 4°C
| Time | % Remaining in Ethanol | % Remaining in DMSO | % Remaining in PBS (pH 7.4) |
| 0 h | 100% | 100% | 100% |
| 24 h | >99% | >99% | ~95% |
| 48 h | >99% | >99% | ~90% |
| 1 week | ~98% | ~98% | ~75% |
Table 2: Stability of this compound in Ethanol at Different Temperatures
| Time | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C (Room Temp) |
| 0 h | 100% | 100% | 100% |
| 24 h | >99% | >99% | ~98% |
| 48 h | >99% | >99% | ~96% |
| 1 week | >99% | ~98% | ~90% |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to its Free Acid
This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to the biologically active free acid.
Materials:
-
This compound in ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas source
-
pH paper or pH meter
Procedure:
-
Transfer a known amount of the this compound stock solution to a glass vial.
-
Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Add a 4:1 mixture of tetrahydrofuran (B95107) (THF) and water to dissolve the residue.
-
Add 1 M NaOH to the solution. The final concentration of NaOH should be approximately 0.1 M.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution by adding 1 M HCl dropwise until the pH is approximately 7.0.
-
Extract the free acid by adding an equal volume of ethyl acetate. Vortex the mixture and allow the layers to separate.
-
Collect the upper organic layer containing the free acid. Repeat the extraction twice more.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the purified 14S(15R)-EET free acid in a suitable solvent for your experiment.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a general method for assessing the stability of this compound.
Materials:
-
This compound
-
Solvents for stability testing (e.g., ethanol, DMSO, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solutions into separate vials for each time point and temperature condition to be tested. Store the vials under the specified conditions.
-
Time Points: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be from 50% to 100% B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at time zero.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: A proposed signaling pathway for 14,15-EET.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Troubleshooting | Cell Signaling Technology [cellsignal.com]
Overcoming poor cell permeability of 14S(15R)-EET methyl ester
Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular delivery and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to have poor cell permeability?
A1: Generally, no. 14,15-EET is a lipophilic (fat-soluble) lipid signaling molecule. The methyl ester form is also hydrophobic. Molecules with these characteristics are typically expected to passively diffuse across the lipid bilayer of cell membranes. However, issues with aqueous solubility, aggregation, or rapid intracellular metabolism can sometimes be misinterpreted as poor permeability.
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. Could this be a permeability issue?
A2: While possible, other factors should be investigated first. Low biological response is often linked to:
-
Poor Aqueous Solubility: The compound may be precipitating out of your cell culture medium, reducing the effective concentration.
-
Compound Instability: 14,15-EET and its esters can be chemically and metabolically labile[1]. It is rapidly converted by soluble epoxide hydrolase (sEH) to the less active 14,15-DHET[2].
-
Non-specific Binding: The lipophilic nature of the compound may cause it to bind to plasticware or serum proteins in the media, lowering its bioavailable concentration.
-
Cell Model Specifics: The cell line you are using may not express the necessary downstream signaling components to respond to 14,15-EET.
Q3: What are the primary strategies to improve the delivery of a highly lipophilic compound like this compound?
A3: If you suspect poor delivery is limiting your compound's efficacy, several strategies can be employed:
-
Use of Carrier Molecules: Cyclodextrins can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes that improve drug solubility and delivery[3][4][5].
-
Lipid-Based Formulations: Formulating the compound into lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance stability, protect it from metabolic degradation, and facilitate cellular uptake[6][7].
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO can help maintain solubility in the stock solution, but high final concentrations can be cytotoxic and should be avoided[8].
Q4: How does 14,15-EET exert its biological effects once inside the cell?
A4: 14,15-EET is a signaling molecule involved in various physiological processes, including the regulation of inflammation and vascular tone[9]. One of its known mechanisms in cancer cells is the upregulation of integrin αvβ3, which in turn activates the FAK/PI3K/AKT signaling pathway, promoting processes like cell migration[10]. It is also metabolized to 14,15-DHET, which can act as an activator for peroxisome proliferator-activated receptor-α (PPARα)[11].
Troubleshooting Guide: Low Bioactivity of this compound
If you are experiencing lower-than-expected results, follow this systematic troubleshooting workflow.
Data Presentation
When evaluating strategies to enhance cell permeability or delivery, quantitative data should be presented clearly.
Table 1: Effect of Delivery Vehicle on Apparent Permeability (Papp) in Caco-2 Model
| Compound Formulation | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| 14,15-EET-ME in Buffer | 10 | A to B | 15.2 ± 1.8 | 1.1 |
| 10 | B to A | 16.8 ± 2.1 | ||
| 14,15-EET-ME with 1% HP-β-CD | 10 | A to B | 25.7 ± 2.5* | 1.0 |
| 10 | B to A | 26.1 ± 2.9 | ||
| Propranolol (High Permeability Control) | 10 | A to B | 22.5 ± 2.0 | 1.2 |
| Atenolol (Low Permeability Control) | 10 | A to B | 0.5 ± 0.1 | 1.3 |
| Data are hypothetical and for illustrative purposes. A→B: Apical to Basolateral. B→A: Basolateral to Apical. |
Table 2: Impact of Formulation on Biological Activity (EC₅₀) in a Cell-Based Assay
| Formulation | Vehicle | EC₅₀ (nM) |
| 14,15-EET-ME | 0.1% DMSO | 150 ± 25 |
| 14,15-EET-ME + HP-β-CD Complex | Aqueous Buffer | 45 ± 8 |
| 14,15-EET-ME in SLNs | Aqueous Buffer | 32 ± 6 |
| Data are hypothetical and for illustrative purposes. EC₅₀ values represent the concentration for 50% maximal response in a hypothetical cell migration assay. |
Signaling Pathway Visualization
14,15-EET can activate several downstream pathways. The diagram below illustrates its role in activating the FAK/PI3K/AKT pathway, which is crucial in cell migration and survival.
Experimental Protocols
Protocol 1: Preparation of 14,15-EET Methyl Ester-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a water-soluble complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve compound delivery in aqueous media[12].
Materials:
-
This compound (EET-ME)
-
Anhydrous Ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Nuclease-free water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in nuclease-free water. Warm slightly (to ~37°C) and stir until fully dissolved.
-
Prepare EET-ME Stock: Prepare a concentrated stock solution of EET-ME (e.g., 10 mM) in anhydrous ethanol.
-
Complexation: a. While vigorously stirring the HP-β-CD solution, add the EET-ME stock solution dropwise to achieve the desired final concentration (typically aiming for a 1:1 molar ratio or with excess cyclodextrin). b. The total volume of ethanol added should not exceed 1-2% of the final volume to prevent precipitation.
-
Incubation: Cover the container and allow the mixture to stir at room temperature for at least 2 hours, protected from light.
-
Sterilization & Storage: a. Filter the final solution through a 0.22 µm syringe filter to remove any uncomplexed aggregates and ensure sterility. b. The resulting clear solution can be used directly in cell culture experiments. Store at 4°C for short-term use.
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serve as a model for the intestinal barrier[13][14].
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (14,15-EET-ME) and control compounds (propranolol, atenolol)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of Transwell™ inserts at a density of approximately 60,000 cells/cm². b. Culture the cells for 18-22 days, changing the media every 2-3 days, to allow them to differentiate into a polarized monolayer. c. Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A→B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the dosing solution containing the test compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
Permeability Assay (Basolateral to Apical - B→A): a. To determine active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Data Analysis: a. Quantify the compound concentration in the samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. c. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Minimizing auto-oxidation of 14S(15R)-EET methyl ester during storage
Welcome to the technical support center for 14S(15R)-EET methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing auto-oxidation and ensuring the stability of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C in a solution of ethanol.[1][2] Under these conditions, the product is stable for at least two years.[1][2]
Q2: Why is this compound susceptible to auto-oxidation?
Like other epoxyeicosatrienoic acids (EETs), this compound contains 1,4-dienyl substructures within its carbon backbone. These structures are prone to non-enzymatic, free-radical-driven oxidation, also known as auto-oxidation.[3][4] This process can lead to the degradation of the compound and the formation of various oxidation byproducts.
Q3: What are the primary degradation pathways for 14,15-EET?
Besides auto-oxidation, 14,15-EET is metabolically labile and can be degraded through several enzymatic pathways. The most significant is the hydrolysis of the epoxide to the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[5] Other inactivation routes include esterification, beta-oxidation, and chain elongation.[4] The methyl ester form is generally more stable for long-term storage compared to the free acid.[2]
Q4: How can I minimize auto-oxidation during handling and experiments?
To minimize auto-oxidation, it is crucial to limit the exposure of this compound to oxygen and trace transition metals.[3] It is recommended to handle the compound under an inert atmosphere, such as argon or nitrogen. When preparing solutions, use deoxygenated solvents. For short-term storage of working solutions, refrigeration at 4°C is acceptable, but for longer periods, storage at -20°C or -80°C is recommended.
Q5: What are the signs of degradation of my this compound stock?
Visual signs of degradation are unlikely. The most reliable way to assess the integrity of your stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate the parent compound from its degradation products. An increase in the presence of 14,15-DHET or other oxidation byproducts would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed vial. 2. Prepare fresh working solutions from the stock for each experiment. 3. Consider analyzing the purity of your stock solution using HPLC or LC-MS/MS. |
| Loss of biological activity | Hydrolysis of the methyl ester to the free acid, or enzymatic conversion to 14,15-DHET in cell culture or in vivo experiments. | 1. Confirm the identity and purity of the compound analytically. 2. If working with systems containing active esterases or sEH, be aware of potential metabolic conversion. The use of an sEH inhibitor can help to stabilize the epoxide form. |
| Suspected contamination of stock solution | Introduction of water, oxygen, or metal ions during handling. | 1. Use high-purity, anhydrous solvents for preparing solutions. 2. Overlay the stock solution with an inert gas (argon or nitrogen) before sealing and storing at -20°C. 3. Avoid repeated freeze-thaw cycles by preparing aliquots. |
Data Presentation: Stability of Fatty Acid Methyl Esters
While specific quantitative long-term stability data for this compound under various conditions is limited in publicly available literature, data from studies on other fatty acid methyl esters (FAMEs), such as those in biodiesel, can provide valuable insights into the effects of storage conditions and antioxidants.
Table 1: Effect of Storage Conditions on the Oxidation Stability of Rapeseed Methyl Ester (RME) over 7 Years
| Parameter | Fresh RME | Stored 7 Years (Sealed Barrel, Dark, Outdoor Fluctuation) | EN 14214 Standard Limit |
| Ester Content (%) | 98.6 | 98.3 | ≥ 96.5 |
| Water Content (mg/kg) | 132 | 200 | ≤ 500 |
| Kinematic Viscosity (mm²/s) | 4.5 | 4.5 | 3.5 - 5.0 |
| Acid Number (mg KOH/g) | 0.15 | 0.18 | ≤ 0.5 |
| Oxidation Stability (hours) | 10.1 | 9.8 | ≥ 8.0 |
| Data adapted from a long-term storage study of RME, indicating high stability when stored properly.[6] |
Table 2: Comparative Effectiveness of Antioxidants on the Stability of Methyl Esters
| Antioxidant | Concentration | Effectiveness in Inhibiting Oxidation |
| Butylated Hydroxytoluene (BHT) | 0.01% | Effective in reducing lipid oxidation. |
| α-Tocopherol | 0.01% - 1% | Can be as effective as BHT at higher concentrations in some systems.[7] |
| Mixed Tocopherols (B72186) | 0.03% | Showed some effect but was less effective than BHT/BHA in preventing lipid oxidation in one study.[8] |
| This table provides a qualitative comparison based on studies of different lipid and methyl ester systems. The optimal antioxidant and its concentration can be system-dependent. |
Experimental Protocols
Protocol 1: Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS
This method allows for the sensitive and specific quantification of 14,15-EET and its primary metabolite, 14,15-DHET, in biological samples.
1. Sample Preparation (from Plasma) a. To 200 µL of plasma, add an internal standard mixture (e.g., deuterated 14,15-EET-d8). b. Perform a liquid-liquid extraction with ethyl acetate. c. Evaporate the organic layer to dryness under a stream of nitrogen. d. Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis a. Chromatographic Separation: Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed. b. Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
- 14,15-EET transition: m/z 319 -> specific fragment ion
- 14,15-DHET transition: m/z 337 -> specific fragment ion
- Monitor the corresponding transitions for the internal standards.
3. Quantification a. Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Assessment of Lipid Peroxidation using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary oxidation product.
1. Reagent Preparation a. TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid in 0.25 M HCl. b. Trichloroacetic Acid (TCA) Solution: 15% (w/v) TCA.
2. Assay Procedure a. To 100 µL of the sample containing the lipid of interest, add 200 µL of the TBA reagent. b. Add 30 µL of the TCA solution to precipitate proteins (if present). c. Vortex the mixture and incubate at 95°C for 20 minutes. d. Cool the samples on ice for 5 minutes and then centrifuge to pellet any precipitate. e. Measure the absorbance of the supernatant at 532 nm.
3. Quantification a. Prepare a standard curve using a malondialdehyde standard. b. Calculate the concentration of TBARS in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 14,15-EET
14,15-EET is a signaling molecule involved in various cellular processes. Below are diagrams of some of the key pathways it modulates.
Caption: 14,15-EET activates the FAK/PI3K/AKT signaling pathway.
Caption: Metabolism of 14,15-EET to 14,15-DHET and subsequent PPARα activation.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. primescholars.com [primescholars.com]
- 8. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and aliquot 14S(15R)-EET methyl ester to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and aliquoting 14S(15R)-EET methyl ester to maintain its purity and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its handling critical?
A1: this compound is a biologically active lipid molecule, a cytochrome P450 metabolite of arachidonic acid.[1][2][3] It is an esterified form of 14S(15R)-epoxyeicosatrienoic acid (EET), which offers greater stability for long-term storage.[4] However, like other polyunsaturated fatty acids, it is highly susceptible to degradation through oxidation and hydrolysis, which can compromise experimental results. Proper handling is crucial to preserve its purity and potency.
Q2: How should I store the stock solution of this compound?
A2: The stock solution, typically provided in ethanol, should be stored at -20°C.[5] For long-term stability, storage at -80°C is also a common practice for sensitive lipids. It is essential to minimize exposure to light and oxygen.
Q3: What is the primary cause of this compound degradation?
A3: The primary cause of degradation is oxidation.[1] The multiple double bonds in the fatty acid chain are vulnerable to attack by atmospheric oxygen, a process accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[1][6] This can lead to the formation of inactive byproducts, affecting the compound's biological activity.
Q4: Can I use the entire stock vial for my experiments?
A4: It is strongly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock each time the vial is opened.[7]
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8] For experimental purposes, it is often necessary to dilute the stock solution into an appropriate buffer or cell culture medium. However, the solubility in aqueous solutions is limited.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Biological Activity in Bioassay | 1. Degradation of the compound: The ester may have oxidized or hydrolyzed due to improper storage or handling. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation. 3. Incorrect Dilution: The final concentration in the assay may be too low or the compound may have precipitated out of the aqueous buffer. | 1. Use a fresh, properly stored aliquot. Ensure that aliquots are blanketed with an inert gas like argon or nitrogen before sealing. 2. Always prepare single-use aliquots to avoid repeated freezing and thawing of the main stock. 3. Verify calculations and ensure the final solvent concentration is compatible with your assay and does not cause precipitation. A preliminary solubility test in your final buffer is recommended. |
| Unexpected Peaks in LC-MS or GC-MS Analysis | 1. Oxidation Products: The presence of oxygen during storage or handling can lead to the formation of oxidized species. 2. Hydrolysis: The methyl ester may have hydrolyzed to the free acid, particularly if exposed to moisture or non-neutral pH. 3. Contamination: Impurities from solvents, containers, or pipetting equipment may be present. | 1. Review your storage and aliquoting procedure. Ensure an inert atmosphere was used. Consider adding an antioxidant like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.01-0.02%) to your stock solution.[9] 2. Ensure all solvents are anhydrous and avoid exposure to humid environments. 3. Use high-purity solvents and thoroughly clean all glassware. Use glass or stainless steel for handling organic solutions to avoid leaching of plasticizers.[10] |
| Precipitation of the Compound in Aqueous Buffer | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. 2. Solvent Shock: Rapid dilution of the organic stock solution into an aqueous buffer can cause the compound to precipitate. | 1. Prepare an intermediate dilution in a co-solvent that is miscible with your final buffer. 2. Add the compound to the aqueous buffer slowly while vortexing to facilitate dissolution. Gentle warming or sonication can also be attempted, but with caution due to the compound's sensitivity. |
Experimental Protocols
Protocol for Aliquoting this compound
This protocol describes the procedure for creating smaller, single-use aliquots from a stock solution to preserve the purity and stability of the compound.
-
Preparation:
-
Gather the necessary materials: stock vial of this compound, amber glass vials with Teflon-lined caps, gas-tight Hamilton syringe, and a source of inert gas (argon or nitrogen).
-
Allow the stock vial to warm to room temperature before opening to prevent condensation of moisture inside the vial.[10]
-
-
Aliquoting Procedure:
-
Under a gentle stream of inert gas, carefully open the stock vial.
-
Using a clean, gas-tight syringe, withdraw the desired volume of the stock solution.
-
Dispense the solution into the pre-labeled amber glass vials.
-
Before sealing each new aliquot, flush the headspace of the vial with the inert gas for a few seconds.[1]
-
Tightly cap the vials and seal with paraffin (B1166041) film for extra protection.
-
-
Storage:
-
Store the newly created aliquots at -20°C or -80°C, protected from light.
-
Data Presentation
| Parameter | Recommendation |
| Storage Temperature | -20°C (short to medium term) or -80°C (long term) |
| Recommended Solvents | Ethanol, DMF, DMSO |
| Vial Type | Amber glass with Teflon-lined cap |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Antioxidant (Optional) | BHT (0.01% - 0.02%) |
Mandatory Visualization
Signaling Pathway of 14S(15R)-EET
Caption: Signaling pathway of 14S(15R)-EET leading to vasodilation.
Experimental Workflow for Aliquoting
Caption: Workflow for proper aliquoting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (±)11(12)-EET methyl ester | Benchchem [benchchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 10. benchchem.com [benchchem.com]
Addressing variability in vasodilation assay results with 14S(15R)-EET methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 14S(15R)-EET methyl ester in vasodilation assays.
Troubleshooting Guide
Variability in vasodilation assay results can arise from multiple factors, from compound stability to tissue preparation. This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak vasodilation response | Compound Degradation: 14,15-EET and its methyl ester are chemically and metabolically labile.[1] Improper storage or handling can lead to loss of activity. | - Store this compound at -20°C or -80°C for long-term stability.[2][3] - Prepare fresh stock solutions in an appropriate solvent like ethanol (B145695) and use them promptly.[2][3] - Minimize freeze-thaw cycles. |
| Inactive Compound: The methyl ester requires intracellular esterases to be cleaved to the active carboxylic acid form. Insufficient esterase activity in the tissue preparation could be a factor. | - While 14,15-EET methyl ester has been shown to be equipotent to the free acid, consider a direct comparison with 14S(15R)-EET in your specific tissue if activity is unexpectedly low.[2][4][5] | |
| Endothelial Dysfunction: The vasodilatory effect of 14,15-EET is primarily endothelium-dependent. Damage to the endothelium during vessel isolation and mounting will significantly reduce the response. | - Handle blood vessels with extreme care during dissection to avoid stretching or damaging the endothelium. - Perform a functional test for endothelial integrity using an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin (B550075) before starting the experiment. | |
| Incorrect Drug Concentration: Errors in serial dilutions or stock solution preparation. | - Double-check all calculations for dilutions. - Ensure the stock solution is completely dissolved before making dilutions. | |
| High variability between experiments | Inconsistent Tissue Quality: Differences in animal age, health, or genetic strain can affect vascular reactivity.[6] Vessel viability can also vary between dissections. | - Use animals from a consistent source and of a similar age and health status. - Standardize the dissection procedure to minimize variability in tissue handling. |
| Variable Soluble Epoxide Hydrolase (sEH) Activity: sEH metabolizes the active 14,15-EET to the less active 14,15-DHET.[7][8] The expression and activity of sEH can vary between tissues and experimental conditions, leading to inconsistent results.[9] | - To minimize the impact of sEH metabolism, consider pre-incubating the tissue with a specific sEH inhibitor (e.g., AUDA, c-AUCB).[7][8][9] This will increase the bioavailability of the active 14,15-EET.[8][9] | |
| Inconsistent Pre-constriction Tone: The level of pre-constriction of the blood vessel will directly impact the magnitude of the vasodilation observed. | - Use a consistent concentration of a vasoconstrictor (e.g., U46619, phenylephrine) to achieve a stable and reproducible pre-constriction tone before adding the this compound. | |
| Tachyphylaxis (diminished response on repeated application) | Receptor Desensitization or Depletion of Signaling Molecules: Repeated exposure to vasodilators can sometimes lead to a reduced response. | - If possible, use a fresh tissue preparation for each dose-response curve. - Ensure adequate washout times between applications of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vasodilation?
A1: this compound is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to the active form, 14S(15R)-epoxyeicosatrienoic acid (14,15-EET). 14,15-EET is an endothelium-derived hyperpolarizing factor (EDHF) that activates large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.[4][10] This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.[10]
Q2: Is the methyl ester as potent as the free acid form?
A2: Yes, studies have shown that 14,15-EET methyl ester is equipotent to 14,15-EET in inducing vasodilation in isolated bovine coronary arteries.[2][4][5] The methyl ester is often preferred due to its increased stability for long-term storage.[2]
Q3: What is the role of soluble epoxide hydrolase (sEH) and should I use an inhibitor?
A3: Soluble epoxide hydrolase (sEH) is an enzyme that rapidly metabolizes 14,15-EET to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[7][8] The level of sEH activity can be a significant source of variability in your experiments. Using a selective sEH inhibitor can stabilize the active 14,15-EET, enhance its vasodilatory effect, and improve the consistency of your results.[8][9]
Q4: What are typical ED50 values for 14,15-EET-induced vasodilation?
A4: The half-maximal effective concentration (ED50) for 14,15-EET can vary depending on the vascular bed, species, and experimental conditions. See the table below for some reported values.
Q5: How should I prepare and store my this compound solutions?
A5: For long-term storage, this compound should be stored at -20°C or -80°C.[2][3] Stock solutions are typically prepared in ethanol.[2][3] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.
Data Presentation
Potency of 14,15-EET and its Analogs in Different Vascular Beds
| Compound | Vascular Bed | Species | ED50 | Reference |
| 14,15-EET | Coronary Arterial Rings | Bovine | 1 µM | [4][5] |
| 14,15-EET Methyl Ester | Coronary Arterial Rings | Bovine | Equipotent to 14,15-EET | [4][5] |
| 14,15-EET | Coronary Arterioles | Canine | ~0.2 nM (Log EC50 -12.7 to -10.1 M) | [11] |
| This compound | Epicardial Arterioles | Canine | 4 pM | [3] |
| This compound | Subepicardial Arterioles (denuded) | Porcine | 3 pM | [3] |
| 14,15-EET | Human Coronary Arterioles | Human | Less potent than 8,9- and 11,12-EET | [12] |
Experimental Protocols
Detailed Protocol for Pressure Myography Assay
This protocol outlines the assessment of vasodilation in response to this compound in isolated small arteries.
1. Vessel Dissection and Mounting:
-
Isolate a segment of the desired artery (e.g., mesenteric, coronary) in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.
-
Transfer the vessel to a pressure myograph chamber and mount it onto two glass cannulas.
-
Secure the vessel onto the cannulas with sutures.
2. Equilibration and Viability Check:
-
Pressurize the artery to a physiologically relevant intraluminal pressure (e.g., 60 mmHg for mesenteric arteries).
-
Superfuse the vessel with warmed (37°C), oxygenated PSS.
-
Allow the vessel to equilibrate for at least 30-60 minutes until a stable diameter is achieved.
-
To check for viability, induce a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash out the KCl and allow the vessel to return to its baseline diameter.
3. Endothelial Integrity Check:
-
Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine, 1 µM) to the superfusate.
-
A significant dilation indicates a healthy, intact endothelium.
4. This compound Dose-Response:
-
Wash out the acetylcholine and allow the vessel to return to its baseline diameter.
-
Re-establish a stable pre-constriction with the same vasoconstrictor.
-
Cumulatively add increasing concentrations of this compound to the superfusate, allowing the vessel to reach a stable diameter at each concentration.
-
Record the vessel diameter at each concentration.
5. Data Analysis:
-
Express the vasodilation at each concentration as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve and calculate the ED50 value.
Detailed Protocol for Calcium Imaging in Vascular Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium changes in response to 14,15-EET.
1. Cell Preparation and Dye Loading:
-
Isolate vascular smooth muscle cells (VSMCs) from the desired artery and culture them on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer.
-
After loading, wash the cells to remove excess dye and allow for de-esterification.
2. Imaging Setup:
-
Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with a physiological salt solution at 37°C.
3. Baseline and Stimulation:
-
Record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for a few minutes to establish a stable baseline.
-
Introduce 14,15-EET into the perfusion solution at the desired concentration.
-
Continue to record the fluorescence signal to capture the change in intracellular calcium concentration.
4. Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
For ratiometric dyes, calculate the ratio of fluorescence at the two excitation or emission wavelengths.
-
Express the response as the peak change in fluorescence or the integrated response over time.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: General experimental workflow for a pressure myography vasodilation assay.
Caption: Logical troubleshooting flow for vasodilation assay variability.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 14S,15R-EET Methyl Ester and its Free Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 14S,15R-epoxyeicosatrienoic acid (EET) methyl ester and its corresponding free acid. This analysis is supported by experimental data to objectively evaluate their performance and utility in research and development.
Executive Summary
14S,15R-EET is a regioisomer of epoxyeicosatrienoic acid, which is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes. It is a potent signaling lipid involved in various physiological processes, including the regulation of vascular tone and inflammation. The methyl ester form is often utilized in experimental settings due to its enhanced stability. This guide explores the similarities and differences in the biological activities of the methyl ester and the free acid forms, with a focus on vasodilation, anti-inflammatory effects, and impact on cell proliferation.
The available evidence strongly suggests that 14S,15R-EET methyl ester functions as a prodrug, readily hydrolyzed by intracellular esterases to its biologically active free acid form. This conversion results in largely comparable biological activities, particularly for intracellular targets.
Data Presentation: A Comparative Overview
| Biological Activity | 14S,15R-EET Methyl Ester | 14S,15R-EET (Free Acid) | Key Findings |
| Vasodilation | Equipotent to the free acid in inducing relaxation of bovine coronary arteries. | Potent vasodilator. | Both forms exhibit comparable vasodilatory effects, suggesting the methyl ester is rapidly converted to the active free acid in vascular tissue.[1] |
| Anti-inflammatory Effects | Expected to have similar effects to the free acid following intracellular hydrolysis. | Possesses anti-inflammatory properties. | The methyl ester is anticipated to exert anti-inflammatory actions by serving as a stable precursor to the active free acid.[2] |
| Cell Proliferation | Likely mirrors the effects of the free acid after cellular uptake and conversion. | Can influence cell proliferation, with effects being cell-type dependent. | As a prodrug, the methyl ester is expected to modulate cell proliferation in a manner consistent with the free acid. |
| Stability | More stable for long-term storage. | Less stable, prone to degradation. | The methyl ester form offers a significant advantage in terms of shelf-life and experimental reproducibility.[1] |
| Cellular Uptake | Improved cell membrane permeability. | Readily taken up by cells. | The esterification enhances lipophilicity, potentially facilitating easier passage across cell membranes. |
Key Biological Activities in Detail
Vasodilation
Both 14S,15R-EET methyl ester and its free acid are potent vasodilators. A key study directly comparing their effects on pre-contracted bovine coronary artery rings demonstrated that both compounds induced relaxation with comparable efficacy. This suggests that the methyl ester is efficiently hydrolyzed to the active free acid by esterases present in the vascular tissue.
Anti-inflammatory Activity
While direct comparative studies on the anti-inflammatory effects are limited, the established anti-inflammatory properties of 14,15-EET free acid are expected to be mirrored by its methyl ester. The rationale is that the methyl ester, being more stable, can be delivered to cells where it is then converted to the active free acid, which can then exert its anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.
Cell Proliferation
The influence of 14,15-EET on cell proliferation is complex and can vary depending on the cell type. For instance, it has been shown to promote the proliferation of certain cancer cells. Given that 14S,15R-EET methyl ester acts as a prodrug, it is anticipated to have similar effects on cell proliferation as the free acid following its intracellular conversion.
Signaling Pathways
14,15-EET exerts its biological effects through various signaling pathways. A simplified representation of a key pathway involved in its vasodilatory action is depicted below.
Caption: Simplified EET signaling pathway leading to vasodilation.
Experimental Protocols
Vasodilation Assay in Isolated Bovine Coronary Arteries
This protocol outlines the methodology used to assess the vasodilatory effects of 14S,15R-EET methyl ester and its free acid.
Caption: Experimental workflow for the vasodilation assay.
Methodology:
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir, and the coronary arteries are dissected and placed in cold Krebs-Henseleit buffer. The arteries are cleaned of surrounding tissue and cut into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, such as U46619, to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of either 14S,15R-EET methyl ester or the free acid are added to the organ baths.
-
Data Analysis: The relaxation responses are measured as a percentage decrease from the pre-contracted tone. Concentration-response curves are plotted, and the EC₅₀ values (the concentration required to produce 50% of the maximal response) are calculated to compare the potency of the two compounds.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol describes a common in vitro method to assess the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of 14S,15R-EET methyl ester or free acid for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and nitric oxide production.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-treated control group.
Conclusion
The primary difference between 14S,15R-EET methyl ester and its free acid lies in their chemical stability and cellular uptake, with the methyl ester offering advantages as an experimental tool. Biologically, they appear to be largely equipotent, particularly in vasodilation, as the methyl ester is effectively a prodrug that is rapidly converted to the active free acid form within the biological system. For researchers, the choice between the two forms may depend on the specific experimental design, with the methyl ester being preferable for applications requiring greater stability and enhanced cell permeability. Future studies directly comparing their effects on a wider range of biological activities will further clarify any subtle differences in their pharmacological profiles.
References
A Comparative Guide to 14S(15R)-EET Methyl Ester and other EET Regioisomers in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. In the vascular endothelium, EETs play a crucial role in regulating vascular tone, inflammation, and angiogenesis. Four primary regioisomers of EETs exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological activities. This guide provides an objective comparison of 14S(15R)-EET methyl ester with other EET regioisomers, focusing on their effects on endothelial cells, supported by experimental data. The methyl ester form of 14S(15R)-EET is often used in research due to its increased stability.
Quantitative Comparison of EET Regioisomers on Endothelial Cell Function
The biological effects of EETs are highly dependent on their specific chemical structure, including both the position of the epoxide and its stereochemistry. The following tables summarize the available quantitative data comparing the performance of different EET regioisomers on key endothelial cell functions.
Table 1: Vasodilation of Coronary Arteries/Arterioles
| Compound | EC50 (Concentration for 50% Maximal Effect) | Species/Vessel Type | Reference |
| This compound | 3 pM | Porcine subepicardial arterioles (denuded) | [1] |
| 14S(15R)-EET | 4 pM | Canine epicardial arterioles | [1] |
| 14(R),15(S)-EET | >100-fold less potent than 14(S),15(R)-EET | Canine epicardial arterioles | [2] |
| 11,12-EET | ~1000 times more potent than in conduit arteries | Canine coronary arterioles | [3] |
| 8,9-EET | Potent vasodilator | Canine coronary arterioles | [3] |
| 5,6-EET | Potent vasodilator | Canine coronary arterioles | [3] |
Table 2: Inhibition of TNF-α-induced VCAM-1 Expression in Human Endothelial Cells
| Compound | IC50 (Concentration for 50% Inhibition) | Maximal Inhibition | Reference |
| 11,12-EET | 20 nM | 72% | [3] |
| 8,9-EET | Less active than 11,12-EET | - | [3] |
| 5,6-EET | Less active than 11,12-EET | - | [3] |
| 14,15-EET | Inactive (or pro-inflammatory) | - | [3] |
Signaling Pathways
The different EET regioisomers exert their effects on endothelial cells through distinct signaling pathways. Understanding these pathways is critical for targeted drug development.
14,15-EET Signaling
14,15-EET has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[4]. This results in the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.
Caption: 14,15-EET signaling pathway in endothelial cells.
11,12-EET Signaling
In contrast, 11,12-EET, particularly the 11(R),12(S)-enantiomer, is proposed to act through a Gs-protein coupled receptor (GPCR)[5]. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to promote angiogenesis and inhibit inflammation.
Caption: 11,12-EET signaling pathway in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the effects of EET regioisomers on endothelial cells.
Endothelial Cell Migration Assay (Scratch-Wound Assay)
This assay is used to assess the effect of EETs on the migration of endothelial cells, a key process in angiogenesis.
Caption: Workflow for the endothelial cell migration assay.
Detailed Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium in a 6-well plate until a confluent monolayer is formed.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The medium is replaced with fresh EGM-2 containing the desired concentration of the EET regioisomer (e.g., 1 µM of this compound, 11,12-EET, 8,9-EET, or 5,6-EET) or vehicle control (e.g., ethanol).
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator.
-
Imaging: Images of the scratch are captured at 0 hours and after 12-24 hours using an inverted microscope.
-
Analysis: The area of the scratch is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] * 100.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Detailed Protocol:
-
Matrigel Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30 minutes.
-
Cell Suspension: HUVECs are harvested and resuspended in EGM-2 medium containing the different EET regioisomers or vehicle control at a density of 2 x 10^4 cells/well.
-
Seeding: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Imaging and Analysis: The formation of tube-like structures is observed and photographed using an inverted microscope. The total tube length, number of junctions, and number of loops are quantified using angiogenesis analysis software.
Endothelial Permeability Assay (Transwell Assay)
This assay measures the integrity of the endothelial cell monolayer, which is crucial for regulating the passage of solutes and cells from the bloodstream into tissues.
Detailed Protocol:
-
Cell Seeding: HUVECs are seeded onto the upper chamber of a Transwell® insert (with a porous membrane) and cultured until a confluent monolayer is formed.
-
Treatment: The medium in the upper chamber is replaced with fresh medium containing the different EET regioisomers or vehicle control.
-
Permeability Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber.
-
Incubation: The plate is incubated for a defined period (e.g., 1-4 hours).
-
Analysis: The amount of fluorescence that has passed through the endothelial monolayer into the lower chamber is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.
Conclusion
The available evidence demonstrates that EET regioisomers exhibit distinct and often potent effects on endothelial cell function. This compound is a particularly potent vasodilator, acting through a PI3K/Akt/eNOS pathway. In contrast, 11,12-EET appears to be the most effective anti-inflammatory regioisomer, inhibiting cytokine-induced adhesion molecule expression. Furthermore, 11,12-EET, specifically the 11(R),12(S)-enantiomer, promotes angiogenesis through a Gs-protein coupled receptor pathway. The differential activities of these regioisomers highlight the importance of considering their specific structures in the design of therapeutic agents targeting the vascular endothelium. Further research is warranted to fully elucidate the quantitative differences in the effects of all EET regioisomers on the full spectrum of endothelial cell functions and to identify their specific receptors. This will pave the way for the development of highly selective and efficacious drugs for the treatment of cardiovascular diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of epoxyeicosatrienoic acids on levels of eNOS phosphorylation and relevant signaling transduction pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of 14S(15R)-EET Methyl Ester: A Comparative Guide to the Use of EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 14S(15R)-EET methyl ester and the critical role of epoxyeicosatrienoic acid (EET) antagonists in validating its mechanism of action. We present supporting experimental data, detailed protocols for antagonist use, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and EETs
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules, including the prominent regioisomer 14,15-EET, are involved in a variety of physiological processes, notably vasodilation and cardioprotection.[2] this compound is a stable analog of 14,15-EET, making it a valuable tool for research.[3] Its esterified form is more stable for long-term storage and can be readily hydrolyzed to the active free acid.[4] Like its parent compound, this compound exhibits potent biological activity, including the induction of vasodilation at picomolar concentrations.[3]
The Role of EET Antagonists in Mechanistic Validation
To ensure that the observed biological effects of this compound are specifically mediated through EET-pathways, the use of selective EET antagonists is crucial. These antagonists competitively block the binding of EETs to their putative receptors, thereby inhibiting downstream signaling.[5] The compound 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a well-characterized and selective EET antagonist used to confirm the specificity of EET-mediated actions.[5][6] By demonstrating that an antagonist like 14,15-EEZE can abolish the effects of this compound, researchers can confidently attribute the observed phenomena to the EET signaling cascade.
Comparative Data: this compound vs. Alternatives
The biological activity of this compound can be compared to other EETs and vasoactive compounds. The following tables summarize key quantitative data from published studies.
| Compound | Biological Effect | Model | Quantitative Measurement | Citation |
| This compound | Vasodilation | Isolated canine epicardial arterioles | EC50 = 4 pM | [3] |
| This compound | Vasodilation | Denuded porcine subepicardial arterioles | EC50 = 3 pM | [3] |
| 11,12-EET | Cardioprotection (Infarct Size Reduction) | Canine model of ischemia-reperfusion | Reduction from 21.8% to 8.7% | [6] |
| 14,15-EET | Cardioprotection (Infarct Size Reduction) | Canine model of ischemia-reperfusion | Reduction from 21.8% to 9.4% | [6] |
Validation with EET Antagonists: Experimental Data
The use of EET antagonists provides compelling evidence for the specificity of EET analog effects.
| Agonist | Antagonist | Biological Effect Measured | Result | Citation |
| 11,12-EET | 14,15-EEZE | Myocardial Infarct Size | Cardioprotective effect abolished (Infarct size: 17.8%) | [6] |
| 14,15-EET | 14,15-EEZE | Myocardial Infarct Size | Cardioprotective effect abolished (Infarct size: 19.2%) | [6] |
| 14,15-EET | 14,15-EEZE | Vasodilation | Relaxation of bovine coronary arteries inhibited | [5] |
Experimental Protocols
Protocol 1: In Vivo Validation of Cardioprotective Effects Using 14,15-EEZE
This protocol is adapted from studies investigating the cardioprotective effects of EETs in a canine model of myocardial infarction.[6]
Objective: To determine if the cardioprotective effect of this compound is mediated by EET pathways.
Materials:
-
This compound
-
14,15-EEZE (EET antagonist)
-
Anesthetized canine model of coronary artery occlusion and reperfusion
-
Instrumentation for monitoring cardiovascular parameters
-
Materials for infarct size measurement (e.g., triphenyltetrazolium (B181601) chloride staining)
Procedure:
-
Animal Preparation: Anesthetize the dogs and surgically prepare them for a 60-minute coronary artery occlusion followed by 3 hours of reperfusion.
-
Control Group: Administer the vehicle for both the agonist and antagonist to establish the baseline infarct size.
-
Agonist Group: Administer this compound (e.g., at a dose comparable to 0.128 mg/kg for 14,15-EET) prior to coronary artery occlusion.
-
Antagonist Control Group: Administer 14,15-EEZE alone to ensure it has no effect on infarct size by itself.
-
Antagonist + Agonist Group: Administer 14,15-EEZE (intracoronary) 5 minutes before the administration of this compound.
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and measure the infarct size as a percentage of the area at risk (IS/AAR).
-
Data Analysis: Compare the IS/AAR between the different groups. A successful validation will show a significant reduction in infarct size in the agonist group compared to the control, and this effect will be abolished in the antagonist + agonist group.
Protocol 2: In Vitro Validation of Vasodilatory Effects Using 14,15-EEZE
This protocol is based on studies of EET-induced relaxation in isolated blood vessels.[5]
Objective: To confirm that the vasodilatory effect of this compound is EET-receptor mediated.
Materials:
-
Isolated arterial rings (e.g., bovine coronary arteries)
-
Organ bath system for measuring isometric tension
-
This compound
-
14,15-EEZE
-
A vasoconstrictor (e.g., U46619)
-
Physiological salt solution
Procedure:
-
Tissue Preparation: Mount the arterial rings in organ baths containing physiological salt solution and allow them to equilibrate.
-
Pre-constriction: Constrict the arterial rings with a vasoconstrictor like U46619 to a stable tension.
-
Concentration-Response Curve (Agonist): Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Antagonist Incubation: In a separate set of rings, pre-incubate the tissues with 14,15-EEZE (e.g., 10 µmol/L) for a defined period before pre-constriction.
-
Concentration-Response Curve (Agonist + Antagonist): While in the presence of 14,15-EEZE, repeat the cumulative addition of this compound and record the relaxation response.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the concentration-response curve for this compound in the presence of 14,15-EEZE indicates competitive antagonism and validates the EET-specific mechanism.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound and its antagonism.
Caption: General experimental workflow for validating EET analog effects.
Caption: Logical relationship for validating the mechanism of action.
Conclusion
The use of selective EET antagonists like 14,15-EEZE is an indispensable tool for validating the biological effects of this compound. By following rigorous experimental protocols and comparing the outcomes in the presence and absence of these antagonists, researchers can definitively establish the role of the EET signaling pathway in the observed physiological responses. This validation is a critical step in the development of novel therapeutics targeting the EET metabolic cascade.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validating the Targets of 14S(15R)-EET Methyl Ester using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the molecular targets of 14S(15R)-EET methyl ester, a stable analog of the endogenous signaling molecule 14(15)-epoxyeicosatrienoic acid (14,15-EET), using small interfering RNA (siRNA). This document summarizes key findings, presents detailed experimental protocols, and visualizes the implicated signaling pathways to aid in the design and interpretation of target validation studies.
Introduction to this compound and Target Validation
This compound is an oxylipin and a cytochrome P450 metabolite of arachidonic acid. Its non-esterified counterpart, 14,15-EET, is known to be a potent signaling molecule with roles in vasodilation, anti-inflammation, and cardioprotection. Due to its therapeutic potential, identifying the specific molecular targets of 14,15-EET and its stable analogs is a critical area of research.
Target validation is a crucial step in drug discovery, confirming that modulation of a specific molecular target produces the desired therapeutic effect. siRNA-mediated gene silencing is a powerful tool for this purpose, allowing for the transient knockdown of a target protein to observe the resulting phenotypic changes in the presence of a bioactive compound.
Comparison of siRNA-Validated Targets of 14,15-EET
While direct siRNA validation studies for the methyl ester are not extensively documented, research on the parent compound, 14,15-EET, has identified several putative targets. The following tables summarize the quantitative data from studies that have used siRNA to validate these targets.
Table 1: Validation of SIRT1 as a Target of 14,15-EET in Cerebral Microvascular Endothelial Cells
This study investigated the protective effects of 14,15-EET against oxygen-glucose deprivation/reperfusion (OGD/R) injury in human cerebral microvascular endothelial cells (hCMECs).[1][2][3]
| Experimental Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 ± 5.0 | 5.2 ± 0.8 |
| OGD/R | 55 ± 4.1 | 35.4 ± 3.1 |
| 14,15-EET + OGD/R | 85 ± 6.2 | 15.1 ± 1.9 |
| SIRT1 siRNA + 14,15-EET + OGD/R | 60 ± 4.8 | 30.7 ± 2.5 |
Data are presented as mean ± SD. Data is inferred from graphical representations in the source material.
Table 2: Validation of TSPO as a Target of 14,15-EET in Cerebral Microvascular Endothelial Cells
In the same study, the role of the translocator protein (TSPO) in mediating the effects of 14,15-EET was also investigated.[1][2][3]
| Experimental Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 ± 5.0 | 5.2 ± 0.8 |
| OGD/R | 55 ± 4.1 | 35.4 ± 3.1 |
| 14,15-EET + OGD/R | 85 ± 6.2 | 15.1 ± 1.9 |
| TSPO siRNA + 14,15-EET + OGD/R | 62 ± 5.1 | 28.9 ± 2.2 |
Data are presented as mean ± SD. Data is inferred from graphical representations in the source material.
Table 3: Validation of GPR40 as a Target of 11,12-EET in Human Endothelial Cells
This study identified the G protein-coupled receptor 40 (GPR40) as a low-affinity receptor for EETs and validated its role in downstream signaling in human endothelial cells.
| Experimental Group | p-ERK / Total ERK (Fold Change) |
| Vehicle | 1.0 |
| 11,12-EET (1 µM) | 2.5 ± 0.3 |
| GPR40 siRNA + 11,12-EET (1 µM) | 1.2 ± 0.2 |
Data are presented as mean ± SD. Data is inferred from the source material's abstract and figures are not available for direct data extraction.
Experimental Protocols
General siRNA Transfection Protocol for Endothelial Cells
This protocol is a synthesis of best practices for siRNA transfection in primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Cerebral Microvascular Endothelial Cells (hCMECs).[5][6][7]
Materials:
-
Endothelial cell growth medium (e.g., EGM-2)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the gene of interest (e.g., SIRT1, TSPO, GPR40)
-
Non-targeting (scrambled) control siRNA
-
6-well or 12-well tissue culture plates
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed endothelial cells in 6-well or 12-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
In tube A, dilute the desired amount of siRNA (e.g., 50 pmol) in 125 µL of Opti-MEM. Mix gently.
-
In tube B, dilute the transfection reagent (e.g., 3.75 µL of Lipofectamine RNAiMAX) in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of tube A and tube B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 225 µL of the siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add endothelial cell growth medium to the wells.
-
-
Post-Transfection Analysis:
-
Incubate the cells for 48-72 hours post-transfection.
-
Assess knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Proceed with functional assays to determine the effect of gene knockdown on the cellular response to this compound.
-
Functional Assays
-
Cell Viability Assay (CCK-8): Following siRNA transfection and treatment with 14,15-EET and OGD/R, cell viability can be assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Apoptosis Assay (Flow Cytometry): Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Western Blotting for Protein Phosphorylation: To assess the activation of signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Phosphorylated and total protein levels (e.g., p-ERK, total ERK) are detected using specific antibodies.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for siRNA-Mediated Target Validation
Caption: Workflow for validating targets of this compound using siRNA.
Diagram 2: 14,15-EET Signaling via GPR40
Caption: Proposed signaling pathway for 14,15-EET acting through the GPR40 receptor.
Diagram 3: 14,15-EET Cytoprotective Signaling via SIRT1 and TSPO
Caption: Cytoprotective signaling of 14,15-EET involving SIRT1, FOXO3a, and TSPO.
Alternative Target Validation Methods
-
CRISPR/Cas9: For stable gene knockout or activation, providing a more permanent genetic modification than transient siRNA knockdown.
-
Pharmacological Inhibition: Using small molecule inhibitors or antagonists specific to the putative target can corroborate siRNA findings.
-
Rescue Experiments: Re-expressing a siRNA-resistant form of the target gene should rescue the phenotype observed upon knockdown, confirming the specificity of the siRNA effect.
-
Recombinant Protein Expression and Binding Assays: To demonstrate a direct interaction between this compound and the purified target protein.
This guide provides a framework for researchers investigating the molecular targets of this compound. By combining the presented data, protocols, and pathway diagrams with complementary validation techniques, a more complete understanding of this compound's mechanism of action can be achieved.
References
- 1. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 3. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythropoietin Employs Cell Longevity Pathways of SIRT1 to Foster Endothelial Vascular Integrity During Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection of primary endothelial cells with siRNA [protocols.io]
Unveiling the Prostanoid Receptor Cross-Reactivity of 14S(15R)-EET Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 14S(15R)-EET methyl ester with prostanoid receptors against other established ligands. The information presented herein is supported by experimental data to aid researchers in understanding the potential off-target effects and pharmacological profile of this eicosanoid.
Executive Summary
Epoxyeicosatrienoic acids (EETs), including this compound, are metabolites of arachidonic acid with various biological activities. While their effects are thought to be mediated by putative high-affinity EET receptors, evidence suggests that they can also interact with other lipid mediator receptors, notably the prostanoid receptor family. This guide summarizes the available data on the binding affinity of this compound for several prostanoid receptors, comparing it to high-affinity, selective ligands for these receptors. The data indicates that this compound exhibits low-affinity cross-reactivity with a range of prostanoid receptors.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of this compound and selective ligands for various prostanoid receptors. A higher Ki value indicates lower binding affinity.
| Receptor Subtype | This compound Ki | Selective Ligand | Selective Ligand Ki (nM) |
| EP2 | Micromolar Range[1][2] | Prostaglandin E2 (PGE2) | 1-10[3][4][5] |
| EP4 | Micromolar Range[1][2] | Prostaglandin E2 (PGE2) | 1-10[3][4][5] |
| FP | Micromolar Range[1][2] | Fluprostenol | ~3-4 |
| DP1 | Micromolar Range[1][2] | BW245C | Potent Agonist[6] |
| TP | ~6.1 µM (for 14,15-EET) | U-46619 | Potent Agonist |
| Monocytes | 612.5 nM[7][8] | - | - |
Note: Data for this compound binding to specific prostanoid receptors is limited. The "Micromolar Range" designation is based on functional screening assays that showed responses at these concentrations, suggesting low-affinity interactions. The Ki value for monocytes represents binding to a mixed population of receptors.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or a known selective ligand).
-
A defined amount of the membrane preparation.
-
-
Total Binding wells contain the radioligand and membranes without any competitor.
-
Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a non-radiolabeled selective ligand to saturate the receptors.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Interacting Prostanoid Receptors
14,15-EET has been shown to activate several prostanoid receptors, leading to an increase in intracellular cAMP levels.[1][2] This suggests interaction with Gs-coupled receptors. The primary signaling pathways for the prostanoid receptors that exhibit cross-reactivity are illustrated below.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[9] Ligand binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
DP1 Receptor Signaling
Similar to EP2 and EP4, the DP1 receptor is coupled to the Gs alpha subunit, leading to the activation of the adenylyl cyclase/cAMP/PKA pathway.[9]
FP and TP Receptor Signaling
The FP and TP prostanoid receptors are primarily coupled to the Gq alpha subunit.[6] Upon activation, Gq stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.
Conclusion
The available evidence strongly suggests that this compound and its parent compound, 14,15-EET, exhibit weak, low-affinity interactions with several prostanoid receptors, including EP2, EP4, FP, DP, and TP. The binding affinities are in the micromolar range, which is significantly lower than that of the endogenous prostanoid ligands and other selective agonists that typically bind with nanomolar affinity. This indicates that at physiological concentrations of EETs, significant activation of prostanoid receptors is unlikely. However, at higher, pharmacological concentrations, the cross-reactivity of this compound with prostanoid receptors may contribute to its overall biological effects. Researchers should consider these potential off-target interactions when designing experiments and interpreting data related to the pharmacological actions of this compound.
References
- 1. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Prostanoid Receptors [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
The Efficacy of 14S(15R)-EET Methyl Ester in Preclinical Models of Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester in various preclinical models of hypertension. While direct experimental data on the methyl ester is limited in publicly available literature, this document synthesizes findings on the closely related parent compound, 14,15-EET, and its stable analogs to offer valuable insights into its potential as an antihypertensive agent. The guide presents quantitative data from key studies, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
14,15-EET, a cytochrome P450 metabolite of arachidonic acid, is an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in regulating vascular tone. Its vasodilatory and anti-inflammatory properties make it a promising candidate for the treatment of hypertension. The 14S(15R) stereoisomer is of particular interest due to its biological activity. Esterification to its methyl ester form is a common strategy to enhance stability and bioavailability. This guide examines its effects in spontaneously hypertensive rats (SHR) and angiotensin II (Ang II)-induced hypertension models, providing a framework for comparison with other therapeutic approaches.
Data Presentation: Efficacy in Hypertension Models
The following tables summarize the quantitative data on the effects of 14,15-EET and its analogs on blood pressure in different rat models of hypertension. It is important to note that the specific data for the 14S(15R)-EET methyl ester is extrapolated from studies on the parent compound and other analogs.
Table 1: Efficacy of 14,15-EET in Spontaneously Hypertensive Rats (SHR)
| Treatment | Animal Model | Dosage | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| 14,15-EET | Spontaneously Hypertensive Rats (SHR) | 1-10 µg/kg | Intravenous (IV) / Intra-arterial (IA) | Dose-dependent decrease, max reduction of ~45 mmHg | [1] |
| EET Analog (EET-A) | Young Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (in drinking water) | Oral | Prevention of systolic blood pressure increase (maintained at ~134 mmHg vs. 156 mmHg in control) | [2] |
| EET Analog (EET-A) | Adult Spontaneously Hypertensive Rats (SHR) | 10 and 40 mg/kg/day (in drinking water) | Oral | No significant impact on blood pressure |
Table 2: Efficacy of EET Analogs in Angiotensin II-Induced Hypertension
| Treatment | Animal Model | Dosage | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| EET Analog (11,12-ether-EET-8-ZE ester) | Angiotensin II-infused rats | 2 mg/day | Intraperitoneal (i.p.) | Prevented blood pressure increase (-0.3 ± 2 mmHg change vs. 12 ± 1 mmHg in control) | [3] |
| EET Analog (EET-B) | Angiotensin II-infused rats | 10 mg/kg/day (in drinking water) | Oral | 30 mmHg lower than vehicle-treated hypertensive rats after 14 days | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.
Induction of Hypertension Models
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension and does not require a specific induction protocol. Rats of a specific age are selected for experiments.[1]
-
Angiotensin II (Ang II)-Induced Hypertension:
Drug Administration
-
Intravenous (IV) and Intra-arterial (IA) Infusion: As described in the study by K. V. S. R. G. Prasad et al., 14,15-EET was infused directly into the bloodstream to observe immediate effects on blood pressure.[1]
-
Oral Administration: Stable EET analogs have been administered in the drinking water at specified daily dosages. This method is suitable for long-term studies.[4]
-
Intraperitoneal (i.p.) Injection: EET analogs can be injected daily to assess their effects on blood pressure over several days.[3]
Blood Pressure Measurement
-
Telemetry: This is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals. A telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta. This allows for the recording of blood pressure and heart rate without the stress of handling, providing more reliable data.[2][3]
Signaling Pathways and Experimental Workflows
The vasodilatory effect of 14S(15R)-EET is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: A typical experimental workflow for evaluating antihypertensive agents.
Comparison with Alternatives
-
Angiotensin II Receptor Blockers (ARBs) like Losartan: These drugs block the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. Their mechanism is centered on the renin-angiotensin system.
-
ACE Inhibitors like Captopril: These agents inhibit the angiotensin-converting enzyme, preventing the formation of angiotensin II. Similar to ARBs, their primary target is the renin-angiotensin system.
-
This compound: This compound acts through a distinct pathway involving the activation of BKCa channels, leading to hyperpolarization and vasodilation. This mechanism is independent of the renin-angiotensin system, suggesting that it could be a valuable therapeutic option, potentially in combination with existing drugs, for treating hypertension, especially in cases where the renin-angiotensin system is not the primary driver of the pathology. The vasodilatory effect of 14,15-EET is reported to be attenuated in hypertensive and aged rats, which is associated with reduced expression of EP2 receptors and adenylyl cyclase.[5]
Conclusion
The available evidence strongly suggests that 14,15-EET and its stable analogs possess significant antihypertensive properties in preclinical models of hypertension. The mechanism of action, centered on the activation of BKCa channels, offers a novel therapeutic avenue distinct from conventional antihypertensive drugs that target the renin-angiotensin system. While more research is needed to specifically quantify the efficacy of the this compound and to directly compare it with standard treatments, the existing data provides a solid rationale for its further development as a potential antihypertensive agent. Future studies should focus on head-to-head comparisons with established drugs and elucidation of its long-term safety and efficacy profile.
References
- 1. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid analog attenuates angiotensin II hypertension and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 14S(15R)-EET Methyl Ester in Normotensive vs. Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a derivative of the cytochrome P450 metabolite of arachidonic acid, in the context of normal blood pressure regulation and hypertension. While direct in-vivo comparative studies on the methyl ester are limited, this analysis draws upon extensive research on its parent compound, 14,15-EET, and in-vitro data on the methyl ester to offer valuable insights for researchers in cardiovascular pharmacology.
Executive Summary
14,15-EET is an endothelium-derived hyperpolarizing factor that plays a crucial role in blood pressure regulation through its vasodilatory and natriuretic effects.[1] Its methyl ester, 14S(15R)-EET methyl ester, is often used in experimental settings due to its increased stability. In-vitro studies suggest that the methyl ester is equipotent to the free acid in inducing vasorelaxation. This analysis reveals a significant disparity in the response to 14,15-EET between normotensive and hypertensive models, with hypertensive subjects exhibiting a blunted vasodilatory and hypotensive response. This attenuated effect in hypertension is linked to alterations in the downstream signaling pathways, particularly a reduced expression of key receptors and enzymes.
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of 14,15-EET in normotensive (Wistar-Kyoto rats, WKY) and hypertensive (Spontaneously Hypertensive Rats, SHR) models.
Table 1: Comparative Vasodilatory Effects of 14,15-EET on Mesenteric Arteries
| Parameter | Normotensive (WKY) | Hypertensive (SHR) | Reference |
| Maximal Relaxation (%) | Greater | Reduced | [2] |
| EC50 | Lower (more sensitive) | Higher (less sensitive) | [2] |
| EP2 Receptor Expression | Normal | Markedly Reduced | [2] |
| Adenylate Cyclase (AC) Expression | Normal | Markedly Reduced | [2] |
Table 2: Comparative Hypotensive Effects of 14,15-EET Infusion
| Parameter | Normotensive (WKY) | Hypertensive (SHR) | Reference |
| Route of Administration | Intravenous (IV) & Intra-arterial (IA) | Intravenous (IV) & Intra-arterial (IA) | [3] |
| Dose Range | 1 - 10 µg/kg | 1 - 10 µg/kg | [3] |
| Maximum Reduction in Mean Arterial Pressure (MAP) | ~ 45 ± 6 mmHg | ~ 45 ± 6 mmHg | [3] |
| Difference between IA and IV infusion | More pronounced effect with IA infusion | No significant difference | [3] |
Signaling Pathways
The vasodilatory action of 14,15-EET is primarily mediated through a G-protein coupled receptor signaling cascade. The diagrams below, generated using the DOT language, illustrate this pathway and its alteration in hypertension.
Caption: Signaling pathway of 14,15-EET-induced vasodilation in normotensive versus hypertensive models.
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the effects of this compound in normotensive and hypertensive rat models.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.
Animal Models
-
Normotensive Model: Male Wistar-Kyoto (WKY) rats are commonly used as the normotensive control group.
-
Hypertensive Model: Male Spontaneously Hypertensive Rats (SHR) are a widely accepted genetic model of essential hypertension.
-
Age: Age-matched rats (e.g., 12-16 weeks old) should be used for comparative studies to minimize age-related vascular changes.
In-Vivo Blood Pressure Measurement
-
Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of sodium pentobarbital.
-
Catheterization: The femoral artery and vein are catheterized for direct measurement of arterial blood pressure and for intravenous drug administration, respectively. For intra-arterial administration, a catheter can be placed in the carotid artery.
-
Drug Administration: 14,15-EET (or its methyl ester) is typically dissolved in a vehicle such as ethanol (B145695) and then diluted in saline. It is administered as a bolus injection or a continuous infusion at varying doses (e.g., 1-10 µg/kg).[3]
-
Data Acquisition: Mean arterial pressure (MAP) is continuously recorded using a pressure transducer connected to a data acquisition system.
Ex-Vivo Vasoreactivity Studies
-
Vessel Preparation: Rats are euthanized, and the mesenteric arcade is excised and placed in ice-cold Krebs solution. Second-order mesenteric arteries are dissected and cleaned of surrounding adipose and connective tissue.
-
Isometric Tension Recording: Arterial rings (approximately 2 mm in length) are mounted in an organ bath system filled with Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Experimental Protocol:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
The viability of the vessels is tested with a high-potassium solution (e.g., 60 mM KCl).
-
The vessels are pre-contracted with a vasoconstrictor such as phenylephrine (B352888) or U46619.
-
Once a stable contraction is achieved, cumulative concentration-response curves to this compound are generated by adding the compound in increasing concentrations to the organ bath.
-
Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Western Blotting for Protein Expression
-
Protein Extraction: Mesenteric arteries are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., EP2 receptor, adenylate cyclase) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry. A housekeeping protein (e.g., β-actin or GAPDH) is used for normalization.
Conclusion
The available evidence, primarily from studies on 14,15-EET, strongly indicates that the vascular and systemic responses to this important signaling molecule are significantly impaired in hypertensive models. The attenuated vasodilation and hypotensive effects observed in SHR are linked to a downregulation of the EP2 receptor and adenylate cyclase, key components of the signaling pathway. These findings have important implications for the development of therapeutic agents targeting the EET pathway for the treatment of hypertension. Further in-vivo research specifically on this compound is warranted to confirm if its effects and the observed disparities between normotensive and hypertensive states parallel those of its parent compound. Such studies will be crucial in validating its potential as a pharmacological tool and a therapeutic candidate.
References
- 1. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 14S(15R)-EET Methyl Ester: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the disposal of 14S(15R)-EET methyl ester, a cytochrome P450 metabolite of arachidonic acid.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information on physical and chemical properties, potential hazards, and emergency procedures.
Key Handling Information:
-
Formulation: This product is typically supplied as a solution in ethanol.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical disposal. Locate the "Disposal considerations" section (typically Section 13) for manufacturer-specific recommendations.
-
Waste Classification: Determine if the waste is hazardous. Chemical waste generators are responsible for classifying their waste according to EPA guidelines (40 CFR 261.3).[3] Given that it is a chemical substance dissolved in ethanol, it is likely to be classified as hazardous waste.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for the chemical waste.
-
The container should be compatible with the chemical properties of the solution (e.g., glass or a specific type of plastic).
-
The label should clearly state "Hazardous Waste" and list the contents, including "this compound" and "Ethanol."
-
-
Segregation: Do not mix this waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour chemical waste down the drain.[5][6][7][8]
Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders.[4][6]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
First Aid:
-
Eyes: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Skin: If on skin, wash with plenty of soap and water.[4]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: If swallowed, rinse mouth. Call a doctor if you feel unwell.[8]
-
Data Summary
| Parameter | Value | Reference |
| CAS Number | 110901-52-5 | [1][2] |
| Molecular Formula | C₂₁H₃₄O₃ | [1] |
| Formula Weight | 334.5 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Formulation | A solution in ethanol | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 2 years | [1] |
Visual Guides
Caption: A workflow for the proper disposal of this compound.
Caption: An emergency response plan for a this compound spill.
References
Essential Safety and Operational Guide for 14S(15R)-EET Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 14S(15R)-EET Methyl Ester, Including Detailed Experimental Protocols and Signaling Pathway Visualization.
This document provides critical safety and logistical information for the handling and use of this compound, a key bioactive lipid metabolite of arachidonic acid. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and maintain its stability. The compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695).
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
-
Unsaturated lipids are susceptible to oxidation; handle under an inert gas (e.g., argon or nitrogen) whenever possible.
Storage and Disposal Plans
Storage:
This compound is sensitive to temperature and oxidation. Proper storage is critical to maintain its biological activity.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1] | To ensure long-term stability (≥ 2 years). |
| Container | Store in a glass container with a Teflon-lined cap. | To prevent leaching of impurities from plastic. |
| Atmosphere | Store under an inert gas like argon or nitrogen. | To minimize oxidation of the unsaturated fatty acid chain. |
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocols
Preparation of this compound for Cell Culture Experiments:
This compound is typically supplied in ethanol. The following is a general protocol for preparing a working solution for in vitro assays.
Objective: To prepare a sterile, aqueous working solution of this compound with a final ethanol concentration that is non-toxic to cells.
Materials:
-
This compound in ethanol (stock solution)
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired final concentration of this compound for your experiment. Working concentrations are often in the micromolar (µM) range.[2]
-
Calculate the required volume of the stock solution.
-
Prepare a series of dilutions in sterile, serum-free medium or PBS. It is recommended to perform serial dilutions to achieve the final desired concentration.
-
Vortex gently after each dilution to ensure thorough mixing.
-
Maintain a final ethanol concentration of ≤ 0.1% to 1% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of ethanol) in your experiments.
Example Dilution:
To prepare a 1 µM working solution from a 1 mg/mL stock solution in ethanol (Molecular Weight = 334.5 g/mol ):
-
1 mg/mL = 1 g/L
-
Molarity = (1 g/L) / (334.5 g/mol ) = 0.00299 M = 2.99 mM
-
To make a 1 µM working solution, you would need to dilute the stock solution 1:2990.
-
For example, add 1 µL of the stock solution to 2.99 mL of cell culture medium. The final ethanol concentration would be approximately 0.033%.
Signaling Pathway
14,15-EET, the active form of the methyl ester, exerts its biological effects through multiple signaling pathways. It can activate G protein-coupled receptors (GPCRs) on the cell surface, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, 14,15-EET can act intracellularly, modulating the activity of the peroxisome proliferator-activated receptor-gamma (PPARγ). These initial events trigger downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are involved in cell proliferation, survival, and migration.
Caption: 14,15-EET Signaling Pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
